Ac-VAD-pNA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H27N5O8 |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]propanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C20H27N5O8/c1-10(2)17(22-12(4)26)20(31)21-11(3)18(29)24-15(9-16(27)28)19(30)23-13-5-7-14(8-6-13)25(32)33/h5-8,10-11,15,17H,9H2,1-4H3,(H,21,31)(H,22,26)(H,23,30)(H,24,29)(H,27,28)/t11-,15-,17-/m0/s1 |
InChI Key |
JSZMFYPHPTWSTF-KCTSRDHCSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)C |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Ac-VAD-pNA: A Technical Guide to its Mechanism of Action in Caspase-1 Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the mechanism of action of Acetyl-Valyl-Alanyl-Aspartyl-p-nitroanilide (Ac-VAD-pNA) in the context of caspase-1 activation. It details the molecular interactions, kinetic parameters, and its application in experimental settings.
The Central Role of Caspase-1 in Inflammation
Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a pivotal cysteine protease in the innate immune system.[1] It functions as a primary mediator of inflammatory responses and a form of programmed cell death known as pyroptosis.[2] In its inactive state, it exists as a zymogen, pro-caspase-1.[1] Activation is a tightly regulated process occurring on a multi-protein platform called the inflammasome, which assembles in response to pathogenic signals and cellular stress.[3] Once active, caspase-1 is responsible for the proteolytic cleavage and maturation of the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), as well as the pyroptosis-inducing protein Gasdermin D.[1][4]
Mechanism of Caspase-1 Activation: The Inflammasome Pathway
The activation of pro-caspase-1 is predominantly mediated by the canonical inflammasome pathway. This process is initiated by cellular sensors, such as those from the NOD-like receptor (NLR) family, which detect danger signals.
-
Signal Recognition : A sensor protein (e.g., NLRP3) recognizes a specific pathogen-associated molecular pattern (PAMP) or danger-associated molecular pattern (DAMP).
-
Inflammasome Assembly : The activated sensor oligomerizes and recruits an adaptor protein, typically the Apoptosis-associated speck-like protein containing a CARD (ASC).
-
Pro-Caspase-1 Recruitment : ASC, through its CARD domain, recruits multiple pro-caspase-1 molecules, bringing them into close proximity.[3]
-
Autocatalytic Cleavage : This induced proximity facilitates the dimerization and subsequent autoproteolytic cleavage of pro-caspase-1. The zymogen is cleaved into its large (p20) and small (p10) subunits.[1]
-
Active Enzyme Formation : Two p20 and two p10 subunits assemble to form the active caspase-1 heterotetramer, which possesses two catalytic sites.[1]
References
- 1. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Extensive peptide and natural protein substrate screens reveal that mouse caspase-11 has much narrower substrate specificity than caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Potent Inhibitor of Caspase‑8 Based on the IL-18 Tetrapeptide Sequence Reveals Shared Specificities between Inflammatory and Apoptotic Initiator Caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Role of Ac-VAD-pNA and Related Chromogenic Substrates in the Study of Apoptosis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the use of chromogenic caspase substrates, with a focus on the tetrapeptide sequence Ac-VAD-pNA and its more specific and widely used counterparts, in the study of apoptosis and other forms of programmed cell death. We will delve into the core mechanisms of caspase activation, provide detailed experimental protocols for their measurement, and present quantitative data to aid in experimental design and interpretation.
Introduction to Caspases and their Role in Apoptosis
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and the elimination of damaged or infected cells. This intricate process is executed by a family of cysteine-aspartic proteases known as caspases. Caspases are synthesized as inactive zymogens (pro-caspases) and are activated through a proteolytic cascade in response to pro-apoptotic signals.[1]
There are two major pathways of caspase activation:
-
The Extrinsic (Death Receptor) Pathway: Initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate cell surface receptors, leading to the activation of initiator caspase-8.
-
The Intrinsic (Mitochondrial) Pathway: Triggered by intracellular stress signals, resulting in the release of cytochrome c from the mitochondria and the subsequent activation of initiator caspase-9.
Both pathways converge on the activation of executioner caspases, primarily caspase-3 and caspase-7, which cleave a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Another important caspase, caspase-1, is primarily involved in inflammation and a form of programmed cell death called pyroptosis, though crosstalk with the apoptotic pathway exists.[2][3]
The Principle of Chromogenic Caspase Assays
The study of caspase activity is central to apoptosis research. A common and accessible method for quantifying this activity is through the use of chromogenic substrates. These substrates consist of a short peptide sequence recognized by a specific caspase, conjugated to a chromophore, most commonly p-nitroaniline (pNA). When the caspase cleaves the peptide bond, the pNA is released and produces a yellow color that can be quantified spectrophotometrically at a wavelength of 405 nm. The amount of pNA released is directly proportional to the activity of the caspase in the sample.
While the query "this compound" is general, the VAD (Val-Ala-Asp) sequence is a core recognition motif for caspases. However, for more precise and targeted research, substrates with extended and more specific peptide sequences are commonly employed. This guide will focus on the following key chromogenic substrates:
-
Ac-YVAD-pNA: A selective substrate for caspase-1.[4]
-
Ac-DEVD-pNA: A widely used substrate for the key executioner caspases, caspase-3 and caspase-7.[5][6]
Quantitative Data for Caspase Substrates and Inhibitors
The selection of an appropriate substrate and the interpretation of experimental results are critically dependent on the kinetic parameters of the enzyme-substrate interaction. The following table summarizes key quantitative data for common caspase substrates and inhibitors. It is important to note that while these peptides are designed for specificity, some cross-reactivity with other caspases can occur.[9]
| Compound | Target Caspase(s) | Parameter | Value | Reference(s) |
| Ac-DEVD-pNA | Caspase-3 | Km | 9.7 µM | [5][10] |
| Caspase-1 | Km | 18 µM | [11] | |
| Caspase-4 | Km | 32 µM | [11] | |
| Caspase-6 | Km | 180 µM | [11] | |
| Caspase-7 | Km | 12 µM | [11] | |
| Ac-YVAD-CHO | Caspase-1 | Ki | 0.76 nM | [12] |
| Caspase-4 | Ki | 163 nM | [12] | |
| Caspase-5 | Ki | 970 nM | [12] | |
| Caspase-8 | Ki | 213 nM | [12] | |
| Caspase-9 | Ki | 410 nM | [12] | |
| Caspase-10 | Ki | 171 nM | [12] | |
| Caspase-2, -3, -6, -7 | Ki | >10,000 nM | [12] | |
| Ac-LEHD-afc | Caspase-9 | kcat/KM | (12.8 ± 1.1) x 104 M-1s-1 | [13] |
| Z-VAD-FMK | Pan-caspase (except Caspase-2) | Inhibitor | Irreversible binding to catalytic site | [14][15] |
Note: Data for Ac-LEHD-afc, a fluorogenic substrate, is included to provide an indication of caspase-9 enzymatic efficiency.
Signaling Pathways and Experimental Workflows
Apoptotic Signaling Pathways
The following diagrams illustrate the major signaling pathways leading to caspase activation and apoptosis.
Caspase-1 Activation in Pyroptosis
Caspase-1 activation is primarily associated with the formation of a multiprotein complex called the inflammasome, which leads to pyroptosis, a pro-inflammatory form of programmed cell death.
Experimental Workflow for Colorimetric Caspase Assay
The following diagram outlines the general workflow for a colorimetric caspase activity assay using a pNA-conjugated substrate.
Experimental Protocols
The following are generalized protocols for colorimetric caspase activity assays. It is recommended to optimize these protocols for your specific cell type and experimental conditions.
General Reagents
-
Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA. Store at 4°C. Add protease inhibitors (optional, without cysteine protease inhibitors) just before use.
-
2X Reaction Buffer: 40 mM HEPES (pH 7.5), 20% glycerol, 4 mM DTT. Store at -20°C.
-
Caspase Substrate Stock Solution: Dissolve the pNA substrate (e.g., Ac-DEVD-pNA, Ac-YVAD-pNA, Ac-LEHD-pNA) in DMSO to a stock concentration of 10-20 mM. Store in aliquots at -20°C, protected from light.
-
pNA Standard Stock Solution: Dissolve p-nitroaniline in DMSO to a stock concentration of 10 mM. Store at -20°C.
Caspase-3/7 Activity Assay Protocol (using Ac-DEVD-pNA)
-
Cell Preparation:
-
Seed cells in a 96-well plate or culture flasks.
-
Induce apoptosis in the test samples. Include an uninduced control.
-
Harvest cells (for adherent cells, scrape and collect; for suspension cells, centrifuge at 500 x g for 5 minutes).
-
Wash the cell pellet with ice-cold PBS.
-
-
Cell Lysis:
-
Resuspend the cell pellet in 50-100 µL of ice-cold Cell Lysis Buffer per 1-2 x 106 cells.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
-
Caspase Activity Assay:
-
In a 96-well flat-bottom plate, add 50-100 µg of protein lysate per well.
-
Adjust the volume of each well to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of the Ac-DEVD-pNA stock solution (final concentration 200 µM).
-
(Optional) For an inhibitor control, pre-incubate the lysate with a caspase-3 inhibitor (e.g., Ac-DEVD-CHO) for 10-15 minutes at room temperature before adding the substrate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using the pNA standard to quantify the amount of pNA released.
-
Calculate the caspase activity and express it as fold increase over the uninduced control.
-
Caspase-1 and Caspase-9 Activity Assay Protocols
The protocols for caspase-1 (using Ac-YVAD-pNA) and caspase-9 (using Ac-LEHD-pNA) are similar to the caspase-3/7 assay. The primary differences are the specific substrate used and potentially the optimal buffer conditions. It is recommended to consult the manufacturer's instructions for the specific assay kit being used.
Pan-Caspase Inhibition with Z-VAD-FMK
In some experimental contexts, it is desirable to inhibit all or a broad range of caspases to determine if a cellular process is caspase-dependent. Z-VAD-FMK (carbobenzoxy-Val-Ala-Asp-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor that is widely used for this purpose.[15][16] It acts by covalently binding to the catalytic site of most caspases, thereby blocking their activity.[14] It is important to note that Z-VAD-FMK is less effective against caspase-2.[14]
Conclusion
The use of chromogenic substrates like Ac-YVAD-pNA, Ac-DEVD-pNA, and Ac-LEHD-pNA provides a robust and accessible method for quantifying the activity of specific caspases involved in apoptosis and other forms of programmed cell death. A thorough understanding of the underlying signaling pathways, the kinetic properties of these substrates, and the potential for cross-reactivity is essential for designing rigorous experiments and accurately interpreting the results. This guide provides the foundational knowledge and practical protocols to empower researchers in their exploration of the intricate mechanisms of apoptosis.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the difference between pyroptosis and apoptosis? | Proteintech Group [ptglab.com]
- 4. scbt.com [scbt.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tribioscience.com [tribioscience.com]
- 8. Ac-LEHD-pNa - LKT Labs [lktlabs.com]
- 9. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorbyt.com [biorbyt.com]
- 11. caymanchem.com [caymanchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Caspase-9 Activation of Procaspase-3 but not Procaspase-6 is Based both on Local Context of Cleavage Site Motifs and on Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. invivogen.com [invivogen.com]
- 15. Caspase Inhibitor Z-VAD-FMK [promega.com]
- 16. cancer-research-network.com [cancer-research-network.com]
Ac-VAD-pNA: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Acetyl-L-valyl-L-alanyl-L-aspartyl-p-nitroanilide (Ac-VAD-pNA). This chromogenic substrate is a valuable tool for the detection and characterization of caspase activity, particularly in the context of apoptosis and inflammatory signaling pathways.
Chemical Properties and Structure
This compound is a synthetic tetrapeptide covalently linked to a p-nitroaniline (pNA) chromophore. The peptide sequence, Val-Ala-Asp, is recognized and cleaved by specific caspases, leading to the release of the yellow pNA molecule, which can be quantified spectrophotometrically.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₇N₅O₈ | --INVALID-LINK-- |
| Molecular Weight | 465.5 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white powder | --INVALID-LINK-- |
| Solubility | Soluble in DMSO. Partially soluble in water and aqueous buffers (pH 7). | --INVALID-LINK--, --INVALID-LINK-- |
| Storage | Store lyophilized at -20°C. Stock solutions in DMSO can be stored at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles. | --INVALID-LINK-- |
The cleavage of this compound by a caspase occurs after the aspartic acid residue. The released p-nitroaniline has a maximum absorbance at 405 nm, allowing for the sensitive and continuous monitoring of enzyme activity.
Substrate Specificity and Kinetic Data
While this compound is often marketed as a general caspase substrate, its cleavage efficiency varies among different caspase family members. The tetrapeptide sequence dictates the substrate specificity. For instance, caspase-1 preferentially cleaves after a Tyr-Val-Ala-Asp (YVAD) sequence, while caspase-3 favors an Asp-Glu-Val-Asp (DEVD) sequence. The Val-Ala-Asp (VAD) sequence of this compound makes it a substrate for several caspases, with a notable activity for caspase-1.
To provide a comparative context, the kinetic parameters for the widely studied substrate Ac-DEVD-pNA are presented below. The seminal work by Talanian et al. (1997) systematically characterized the substrate specificities of various caspases.
Table 2: Michaelis-Menten Constants (Km) for Ac-DEVD-pNA Cleavage by Various Human Caspases
| Caspase | Km (µM) |
| Caspase-1 | 18 |
| Caspase-2 | Not cleaved |
| Caspase-3 | 11 |
| Caspase-4 | 32 |
| Caspase-6 | 180 |
| Caspase-7 | 12 |
Data extracted from Talanian, R.V., et al. (1997). Substrate specificities of caspase family proteases. J Biol Chem, 272(15), 9677-82.
Experimental Protocols
The following is a generalized protocol for a colorimetric caspase-1 activity assay using this compound. This protocol can be adapted for use with other caspases and in various formats, including 96-well plates for high-throughput screening.
Reagent Preparation
-
Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA. Store at 4°C. Add DTT fresh before use.
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 10% glycerol, 1 mM EDTA. Store at 4°C. Add DTT fresh before use.
-
This compound Stock Solution: Prepare a 10 mM stock solution in sterile DMSO. Store in aliquots at -20°C, protected from light.
-
pNA Standard Solution: Prepare a 1 mM stock solution of p-nitroaniline in DMSO. This will be used to generate a standard curve.
Sample Preparation (Cell Lysates)
-
Induce apoptosis in your cell line of interest using the desired method. Include a non-induced control group.
-
Harvest cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 100 µL per 1-5 x 10⁶ cells).
-
Incubate on ice for 15-20 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (cytosolic extract) to a pre-chilled tube. Determine the protein concentration of the lysate.
Caspase-1 Activity Assay
-
In a 96-well microplate, add 50-100 µg of cell lysate protein to each well.
-
Adjust the volume in each well to 90 µL with Assay Buffer.
-
To start the reaction, add 10 µL of 10 mM this compound stock solution to each well (final concentration: 1 mM).
-
Incubate the plate at 37°C and protect it from light.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 15-30 minutes) using a microplate reader.
-
For quantification, generate a standard curve using the pNA standard solution.
-
Calculate the caspase activity, often expressed as fold increase over the non-induced control or in terms of nmol of pNA released per minute per mg of protein.
Signaling Pathways and Experimental Workflows
This compound is a valuable tool for dissecting signaling pathways that involve caspase activation. One of the most prominent pathways for caspase-1 activation is the inflammasome pathway.
The NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, leads to the activation of caspase-1. This, in turn, results in the processing and secretion of pro-inflammatory cytokines IL-1β and IL-18.
Caption: The NLRP3 Inflammasome Activation Pathway.
Experimental Workflow for Caspase-1 Activity Assay
The following diagram illustrates the key steps in a typical experimental workflow for measuring caspase-1 activity using this compound.
Caption: Experimental Workflow for a Caspase-1 Colorimetric Assay.
Conclusion
This compound remains a fundamental tool for researchers investigating caspase-mediated cellular processes. Its utility in colorimetric assays provides a straightforward and quantifiable method for assessing enzyme activity. A thorough understanding of its chemical properties, substrate specificity, and the appropriate experimental protocols is crucial for obtaining reliable and reproducible data in the study of apoptosis, inflammation, and related therapeutic areas.
The Role of Ac-VAD-pNA and its Analogs in the Elucidation of Pyroptosis Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyroptosis is a highly inflammatory form of programmed cell death initiated by certain inflammasomes. It plays a critical role in the host defense against pathogens but is also implicated in a variety of inflammatory diseases. A key executioner of pyroptosis is the activation of inflammatory caspases, particularly caspase-1. The study of pyroptosis has been greatly facilitated by the use of specific chemical probes and inhibitors that target these caspases. This technical guide provides an in-depth overview of the use of N-Acetyl-Valyl-Alanyl-Aspartyl-p-nitroanilide (Ac-VAD-pNA) and its more specific and potent derivatives in the investigation of pyroptotic signaling pathways. While this compound is a general caspase substrate, research into pyroptosis, a caspase-1-driven process, predominantly utilizes the more specific caspase-1 substrate Ac-YVAD-pNA and the irreversible inhibitor Ac-YVAD-CMK. This guide will focus on these key molecules, their mechanisms of action, and their application in experimental settings.
Mechanism of Action and Specificity
The tetrapeptide sequence Val-Ala-Asp (VAD) is recognized by several caspases. This compound serves as a chromogenic substrate; upon cleavage by an active caspase, it releases p-nitroaniline (pNA), which can be quantified spectrophotometrically. However, for studying the nuances of pyroptosis, more specific tools are required.
-
Ac-YVAD-pNA (N-Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-p-nitroanilide): This is a selective colorimetric substrate for caspase-1. The YVAD sequence mimics the cleavage site in pro-IL-1β, a key substrate of caspase-1. Its use is primarily in in vitro assays to measure caspase-1 activity in cell lysates.
-
Ac-YVAD-CMK (N-Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-chloromethylketone): This is a potent and irreversible inhibitor of caspase-1[1]. The chloromethylketone group forms a covalent bond with the catalytic cysteine residue in the active site of caspase-1, thus blocking its activity. It is cell-permeable and widely used to block pyroptosis in cell culture and in vivo models[2][3][4].
-
Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone): This is a cell-permeable, irreversible pan-caspase inhibitor[5][6]. It is often used as a broad-spectrum control to demonstrate that a cellular process is caspase-dependent. Due to its broad specificity, it is not ideal for dissecting the specific role of caspase-1 in pyroptosis but is useful for inhibiting apoptosis and pyroptosis simultaneously.
Quantitative Data on Caspase Inhibitors
The selection of an appropriate caspase inhibitor and its concentration is critical for obtaining reliable experimental results. The following tables summarize the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for key caspase inhibitors relevant to pyroptosis research.
| Inhibitor | Target Caspase(s) | Ki | IC50 | Reference(s) |
| Ac-YVAD-CMK | Caspase-1 | 0.8 nM | - | [7] |
| Belnacasan (VX-765) | Caspase-1, Caspase-4 | 0.8 nM, <0.6 nM | ~0.7 µM (in PBMCs) | [7] |
| Ac-FLTD-CMK | Caspase-1, Caspase-4, Caspase-5 | - | 46.7 nM, 1.49 µM, 329 nM | [8] |
| Ac-DEVD-CHO | Caspase-3, Caspase-7 | 0.23 nM, 1.6 nM | 140 pM (for Caspase-3) | [9][10][11][12][13] |
| Z-VAD-FMK | Pan-caspase (except Caspase-2) | - | 25-400 nM | [5][7] |
Table 1: Inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of various caspase inhibitors.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical pyroptosis pathway, the mechanism of caspase-1 inhibition by Ac-YVAD-CMK, and a typical experimental workflow for studying pyroptosis.
Figure 1: Canonical Pyroptosis Pathway.
Figure 2: Mechanism of Caspase-1 Inhibition by Ac-YVAD-CMK.
Figure 3: Experimental Workflow for Studying Pyroptosis Inhibition.
Experimental Protocols
Protocol 1: Induction of Pyroptosis in THP-1 Macrophages
This protocol describes a common method for inducing NLRP3-dependent pyroptosis in the human monocytic cell line THP-1.
Materials:
-
THP-1 monocytic cells
-
Phorbol 12-myristate 13-acetate (PMA)
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
Ac-YVAD-CMK (or other inhibitors)
-
DMSO (for dissolving inhibitors)
Procedure:
-
Cell Differentiation:
-
Seed THP-1 monocytes at a density of 0.5 x 10^6 cells/mL in RPMI-1640 supplemented with 10% FBS.
-
Differentiate the cells into macrophage-like cells by adding PMA to a final concentration of 50-200 ng/mL.
-
Incubate for 24-48 hours. Adherent, differentiated macrophages will be visible.
-
Gently aspirate the PMA-containing medium and replace it with fresh, serum-free RPMI-1640. Incubate for another 24 hours to rest the cells.
-
-
Priming (Signal 1):
-
Aspirate the medium and replace it with fresh medium containing LPS at a final concentration of 1 µg/mL.
-
Incubate for 3-4 hours at 37°C. This step upregulates the expression of NLRP3 and pro-IL-1β.
-
-
Inhibition (Optional):
-
If testing an inhibitor, pre-incubate the LPS-primed cells with the desired concentration of the inhibitor (e.g., 20-50 µM Ac-YVAD-CMK) for 1 hour prior to stimulation.
-
-
Induction (Signal 2):
-
Add Nigericin to a final concentration of 10-20 µM or ATP to a final concentration of 5 mM directly to the wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Sample Collection:
-
After incubation, carefully collect the cell culture supernatant for downstream analysis (LDH assay, ELISA).
-
Lyse the remaining adherent cells for protein extraction (Western blot) or caspase activity assays.
-
Protocol 2: Caspase-1 Colorimetric Activity Assay
This protocol outlines the measurement of caspase-1 activity in cell lysates using the chromogenic substrate Ac-YVAD-pNA.
Materials:
-
Cell lysate from control and pyroptosis-induced cells
-
Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% sucrose)
-
2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20% sucrose, 20 mM DTT)
-
Ac-YVAD-pNA substrate (typically 4 mM stock in DMSO)
-
96-well flat-bottom plate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Lysis:
-
Collect cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in cold Lysis Buffer (e.g., 50 µL per 2 x 10^6 cells).
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) and determine the protein concentration (e.g., using a Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add 50-100 µg of protein from each cell lysate to individual wells.
-
Adjust the volume of each well to 50 µL with Lysis Buffer.
-
Prepare a blank control containing 50 µL of Lysis Buffer without cell lysate.
-
-
Reaction Initiation:
-
Prepare the reaction mix by adding 50 µL of 2x Reaction Buffer to each well.
-
Add 5 µL of the 4 mM Ac-YVAD-pNA substrate to each well to a final concentration of 200 µM.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Compare the absorbance values of the treated samples to the untreated control to determine the fold-increase in caspase-1 activity.
-
Protocol 3: Lactate Dehydrogenase (LDH) Release Assay for Pyroptosis
This protocol measures the release of the cytosolic enzyme LDH into the supernatant as an indicator of cell membrane rupture during pyroptosis.
Materials:
-
Cell culture supernatant from control and pyroptosis-induced cells
-
Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific, Roche)
-
96-well flat-bottom plate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Following pyroptosis induction (as in Protocol 1), centrifuge the plate at 500 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
-
Assay Execution:
-
Follow the manufacturer's instructions for the specific LDH assay kit being used. This typically involves adding a reaction mixture containing substrate and a diaphorase to the supernatant.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) within 1 hour.
-
-
Data Analysis:
-
Prepare controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
Conclusion
This compound and its derivatives, particularly Ac-YVAD-pNA and Ac-YVAD-CMK, are indispensable tools for the study of pyroptosis. A thorough understanding of their specificity and mechanism of action, combined with robust experimental protocols, allows researchers to accurately measure caspase-1 activity and dissect the intricate signaling pathways that govern this critical form of inflammatory cell death. The quantitative data and methodologies presented in this guide are intended to support the design and execution of rigorous experiments in the fields of immunology, inflammation, and drug discovery.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AC-YVAD-CMK Inhibits Pyroptosis and Improves Functional Outcome after Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Alveolar Macrophage Pyroptosis Reduces Lipopolysaccharide-induced Acute Lung Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. Caspase Inhibitor Z-VAD-FMK [promega.kr]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. stemcell.com [stemcell.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Ac-DEVD-CHO, Caspase 3 (Apopain) Inhibitor - Echelon Biosciences [echelon-inc.com]
The Substrate Specificity of Ac-VAD-pNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-Valyl-Alanyl-Aspartyl-p-nitroanilide (Ac-VAD-pNA) is a synthetic tetrapeptide substrate widely utilized in the study of apoptosis and inflammation. Its core sequence, Val-Ala-Asp, is recognized and cleaved by a class of cysteine-aspartic proteases known as caspases. The cleavage of the p-nitroanilide (pNA) group from the peptide results in a chromogenic product that can be readily quantified by spectrophotometry, providing a direct measure of enzyme activity. Understanding the substrate specificity of this compound is paramount for the accurate interpretation of experimental results and for the development of specific modulators of caspase activity. This guide provides an in-depth analysis of the interaction of this compound with various caspases, supported by quantitative kinetic data, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Data Presentation: Quantitative Analysis of this compound Interaction with Caspases
The substrate specificity of a protease is quantitatively defined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km value is an inverse measure of the affinity of the enzyme for the substrate, while kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio of kcat/Km is a measure of the catalytic efficiency of the enzyme for a particular substrate.
While this compound is often cited as a substrate for caspase-1, it exhibits significant cross-reactivity with other caspases, a common characteristic of short peptide substrates. The following tables summarize the available kinetic data for the interaction of this compound and related peptide substrates with a panel of human caspases. This data is crucial for designing experiments where specific caspase activity is to be monitored.
| Caspase | Peptide Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Caspase-1 (ICE) | Ac-YVAD-pNA | 13 | 0.9 | 69,000 |
| Caspase-3 (CPP32) | Ac-DEVD-pNA | 11 | 2.4 | 220,000 |
| Caspase-6 (Mch2) | Ac-VEID-pNA | 1000 | 0.02 | 20 |
| Caspase-7 (ICE-LAP3/Mch3) | Ac-DEVD-pNA | 18 | 1.1 | 61,000 |
Table 1: Kinetic Parameters of pNA-conjugated Substrates for Various Caspases. Data compiled from Talanian et al., 1997, JBC.
| Caspase | Optimal Tetrapeptide Sequence |
| Caspase-1 | WEHD |
| Caspase-2 | VDVAD |
| Caspase-3 | DEVD |
| Caspase-4 | LEVD |
| Caspase-5 | (W/L)EHD |
| Caspase-6 | VEID |
| Caspase-7 | DEVD |
| Caspase-8 | (L/I)ETD |
| Caspase-9 | LEHD |
| Caspase-10 | AEVD |
Table 2: Optimal Tetrapeptide Recognition Sequences for Human Caspases. This table highlights the preferred cleavage motifs, providing a basis for understanding the relative activity of this compound across the caspase family. Data from Thornberry et al., 1997, JBC.
Experimental Protocols
General Protocol for Caspase Activity Assay using a pNA-based Substrate
This protocol provides a general framework for measuring caspase activity in cell lysates using a chromogenic p-nitroanilide substrate like this compound.
Materials:
-
Cells of interest
-
Apoptosis- or inflammation-inducing agent (e.g., staurosporine, LPS)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Protein quantification assay kit (e.g., Bradford or BCA)
-
2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT)
-
This compound substrate (or other specific pNA substrate), 4 mM stock in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the appropriate stimulus to induce caspase activity. Include an untreated control group.
-
Incubate for the desired time period.
-
-
Cell Lysis:
-
Harvest cells by centrifugation (for suspension cells) or scraping (for adherent cells).
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 1 x 10⁶ cells per 50 µL).
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Collect the supernatant (cytosolic extract) and keep it on ice.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a standard protein assay method. This is crucial for normalizing caspase activity.
-
-
Caspase Activity Assay:
-
In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.
-
Add 50 µL of 2x Reaction Buffer to each well.
-
Add 5 µL of the 4 mM this compound substrate to each well to a final concentration of 200 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance reading of a blank well (containing lysis buffer, reaction buffer, and substrate but no lysate) from all experimental readings.
-
Normalize the absorbance values to the protein concentration of each lysate.
-
The fold-increase in caspase activity can be calculated by comparing the normalized absorbance of the treated samples to the untreated control.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways leading to the activation of caspase-1 and caspase-3, the primary targets of this compound and related substrates.
Ac-VAD-pNA as a Tool for Fundamental Caspase Research: An In-depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Caspases and Their Detection
Caspases, a family of cysteine-dependent aspartate-directed proteases, are central executioners in the highly regulated processes of apoptosis (programmed cell death) and inflammation. These enzymes are synthesized as inactive zymogens (procaspases) and are activated through proteolytic cleavage in response to specific stimuli. Once activated, they orchestrate the dismantling of the cell by cleaving a multitude of protein substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Given their pivotal role in health and disease, the accurate measurement of caspase activity is fundamental to research in oncology, immunology, neurodegenerative disorders, and drug development. A variety of tools have been developed for this purpose, among which are chromogenic substrates that provide a simple and quantifiable measure of enzyme activity. This guide focuses on the utility, application, and technical considerations of using N-Acetyl-Val-Ala-Asp-p-nitroanilide (Ac-VAD-pNA) and related peptides in fundamental caspase research.
Mechanism of Action: Chromogenic Caspase Substrates
This compound is a synthetic tetrapeptide linked to a chromophore, p-nitroanilide (pNA). The principle of the assay is straightforward: in the presence of an active caspase, the enzyme recognizes the peptide sequence and cleaves the amide bond C-terminal to the aspartate (D) residue. This cleavage event liberates the pNA molecule, which is yellow and can be quantified by measuring its absorbance at a wavelength of 405 nm. The rate of pNA release is directly proportional to the caspase activity in the sample.
Caption: Workflow of a colorimetric caspase assay using this compound.
Caspase Signaling Pathways: The Apoptotic Cascade
Caspase activation is a hallmark of apoptosis and occurs via two primary signaling pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.
The Extrinsic Pathway
Initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to transmembrane death receptors, this pathway leads to the recruitment of adaptor proteins and procaspase-8. This proximity induces the auto-activation of caspase-8, which then directly activates downstream effector caspases like caspase-3.
Caption: The extrinsic (death receptor) pathway of caspase activation.
The Intrinsic Pathway
The intrinsic pathway is triggered by intracellular stress signals such as DNA damage or growth factor withdrawal. These signals converge on the mitochondria, leading to the release of cytochrome c into the cytosol. Cytochrome c binds to Apaf-1, which then recruits and activates procaspase-9 within a complex called the apoptosome. Active caspase-9 proceeds to activate effector caspases-3 and -7.
Caption: The intrinsic (mitochondrial) pathway of caspase activation.
Substrate Specificity and Quantitative Parameters
While this compound can serve as a general indicator of caspase activity, it is crucial to understand that caspases exhibit preferential substrate specificity based on the tetrapeptide recognition sequence. The VAD sequence is a component of broad-spectrum inhibitors (e.g., Z-VAD-FMK) and thus lacks high specificity for any single caspase. For more targeted research, substrates with different peptide sequences are required.
The table below summarizes the generally accepted specificities of common pNA-based substrates. Kinetic parameters such as the Michaelis constant (Km) can vary significantly based on assay conditions and are not always available for pNA-based substrates. However, the relative preference is a reliable guide for experimental design.
| Peptide Sequence (Ac-XXXX-pNA) | Primary Caspase Target(s) | Notes / Known Cross-Reactivity |
| VAD | Pan-caspase / General | Lacks specificity; can be used as a broad screening tool.[1] |
| YVAD | Caspase-1, Caspase-4, Caspase-5 | Considered a selective substrate for inflammatory caspase-1.[2] |
| DEVD | Caspase-3, Caspase-7 | The most widely used substrate for executioner caspases-3/7.[3][4] Km for Caspase-3 is ~9.7 µM.[5] |
| VDVAD | Caspase-2 | Shows significant cross-reactivity and is efficiently cleaved by Caspase-3.[6] |
| IETD | Caspase-8 | Preferred substrate for the initiator caspase-8. |
| LEHD | Caspase-9 | Preferred substrate for the initiator caspase-9.[7][8][9] |
| VEID | Caspase-6 | Generally used as a substrate for caspase-6. |
| WEHD | Caspase-1, Caspase-5 | An alternative substrate for inflammatory caspases. |
Detailed Experimental Protocol: Colorimetric Caspase Activity Assay
This protocol provides a comprehensive methodology for measuring caspase activity in cell lysates using a pNA-based chromogenic substrate in a 96-well plate format.
Caption: Experimental workflow for the colorimetric caspase activity assay.
A. Required Materials
-
Cells of interest (adherent or suspension)
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well flat-bottom microplates
-
Refrigerated microcentrifuge
-
Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol. Store at 4°C.
-
2X Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol. Store at 4°C.
-
Dithiothreitol (DTT): 1 M stock in dH₂O. Store in aliquots at -20°C.
-
Caspase Substrate (e.g., this compound): 4 mM stock in DMSO. Store protected from light at -20°C.
-
p-Nitroaniline (pNA) Standard: 10 mM stock in DMSO. Store at -20°C.
B. Reagent Preparation
-
Complete Lysis Buffer: Immediately before use, add DTT to the Cell Lysis Buffer to a final concentration of 5 mM (e.g., add 5 µL of 1 M DTT to 1 mL of buffer). Keep on ice.
-
Complete 2X Reaction Buffer: Immediately before use, add DTT to the 2X Reaction Buffer to a final concentration of 10 mM (e.g., add 10 µL of 1 M DTT to 1 mL of buffer).[10]
C. Cell Lysate Preparation
Perform all steps on ice.
-
Induce Apoptosis: Treat cells with the desired stimulus for the appropriate time. Include an untreated or vehicle-treated control sample.
-
Harvest Cells (1-5 x 10⁶ cells per sample):
-
Suspension Cells: Pellet cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash once with ice-cold PBS, pellet again, and discard the supernatant.[10]
-
Adherent Cells: Scrape cells into the culture medium and transfer to a conical tube. Alternatively, aspirate medium, wash with ice-cold PBS, and add lysis buffer directly to the plate (see step 3). Pellet cells as described for suspension cells.[11]
-
-
Lyse Cells: Resuspend the cell pellet in 50 µL of complete, ice-cold Lysis Buffer. Incubate on ice for 10-15 minutes.[10][12]
-
Clarify Lysate: Centrifuge the lysate at 10,000 x g for 5 minutes at 4°C to pellet cellular debris.[13]
-
Collect Supernatant: Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled microfuge tube. This is your cell lysate.
-
Quantify Protein: Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay). This is critical for normalizing caspase activity.
D. Assay Procedure (96-well plate)
-
Prepare Lysates: Dilute the cell lysates with Complete Lysis Buffer to a final protein concentration of 1-4 mg/mL. Load 50 µL of each diluted lysate into separate wells of the 96-well plate. Include a "no lysate" blank control containing 50 µL of Lysis Buffer.
-
Prepare pNA Standard Curve:
-
Prepare a 200 µM pNA working solution by diluting the 10 mM stock in 1X Reaction Buffer.
-
Perform serial dilutions to create standards ranging from 200 µM down to 0 µM (blank).
-
Add 100 µL of each standard dilution to separate wells.
-
-
Initiate Reaction:
-
Incubate: Cover the plate and incubate at 37°C for 1-2 hours. Protect from light. The incubation time may be extended if the signal is low.[14][10]
-
Read Plate: Measure the absorbance at 405 nm using a microplate reader.
E. Data Analysis
-
Plot Standard Curve: Subtract the absorbance of the 0 µM pNA blank from all standard readings. Plot the corrected absorbance (Y-axis) versus the pNA concentration in nmol/well (X-axis).
-
Calculate Caspase Activity:
-
Subtract the absorbance of the "no lysate" blank from your sample readings.
-
Use the linear equation from your pNA standard curve to convert the corrected absorbance of each sample into nmol of pNA released.
-
Calculate the specific activity using the following formula: Specific Activity (nmol/hr/mg) = (nmol of pNA / (Reaction Time in hr x Protein amount in mg))
-
Applications and Critical Limitations
Applications:
-
High-Throughput Screening: The simplicity and scalability of the assay make it ideal for screening compound libraries for potential activators or inhibitors of apoptosis.
-
General Apoptosis Detection: It serves as a reliable method to detect the onset of apoptosis in various experimental models.
-
Mechanism of Action Studies: Used alongside more specific substrates, it can help elucidate the pathways involved in drug-induced cell death.
Limitations:
-
Lack of Specificity: As highlighted in Section 4.0, this compound is not specific for a single caspase. An increase in activity indicates general caspase activation but does not identify the specific enzymes involved. Results should be interpreted as "caspase-like activity."
-
Overlapping Substrate Recognition: Many caspases have overlapping substrate preferences. For example, the caspase-2 substrate Ac-VDVAD-pNA is also efficiently cleaved by caspase-3.[6] Therefore, even with supposedly "specific" substrates, confirmation with alternative methods is recommended.
-
Cellular Context: The assay is performed on cell lysates, which disrupts the natural subcellular compartmentalization of caspases and their regulators. This can potentially lead to artifacts not present in intact cells.
Best Practices:
-
To attribute activity to a specific caspase, use a panel of more selective substrates (e.g., Ac-DEVD-pNA for caspase-3/7, Ac-LEHD-pNA for caspase-9).
-
Confirm findings using orthogonal methods, such as Western blotting for the cleavage of specific caspases (e.g., procaspase-3 to cleaved caspase-3) or key substrates like PARP.
-
Always include both negative (uninduced cells) and positive (known apoptosis inducer) controls to validate the assay results.
Conclusion
This compound and its related chromogenic peptides are valuable and accessible tools for the fundamental study of caspase activity. They provide a quantitative, sensitive, and high-throughput method for detecting the activation of the cell death machinery. However, researchers must remain acutely aware of the limitations, particularly the issue of substrate specificity. When used appropriately within a well-controlled experimental design and confirmed with orthogonal techniques, these assays provide powerful insights into the complex and critical roles of caspases in biology and medicine.
References
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tribioscience.com [tribioscience.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. mpbio.com [mpbio.com]
- 12. sciencellonline.com [sciencellonline.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. resources.rndsystems.com [resources.rndsystems.com]
The Significance of the p-Nitroanilide (pNA) Chromophore: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of biochemical and enzymatic assays, the use of reliable and quantifiable reporter molecules is paramount. Among these, p-nitroanilide (pNA), a simple yet powerful chromophore, has established itself as a cornerstone for monitoring a wide array of enzymatic activities, particularly those of proteases. This technical guide provides a comprehensive overview of the core principles, practical applications, and technical considerations surrounding the use of the pNA chromophore in research and drug development.
Core Principles of pNA-Based Assays
The utility of p-nitroanilide in enzymatic assays lies in a straightforward colorimetric principle. In its conjugated form, typically attached to the C-terminus of a peptide or amino acid substrate, the p-nitroanilide moiety is colorless. Upon enzymatic cleavage of the amide bond, free p-nitroaniline is released. This liberated pNA exhibits a distinct yellow color with a characteristic absorbance maximum, allowing for the direct and continuous monitoring of enzyme activity.
The enzymatic reaction can be summarized as follows:
Substrate-pNA (colorless) + Enzyme → Cleaved Substrate + pNA (yellow)
The rate of pNA release, and therefore the increase in absorbance, is directly proportional to the enzyme's activity under specific conditions. This relationship forms the basis for quantitative enzyme kinetics and inhibitor screening.
Physicochemical Properties of p-Nitroanilide
A thorough understanding of the physicochemical properties of pNA is crucial for accurate and reproducible assay design.
| Property | Value | Conditions/Notes |
| Molar Extinction Coefficient (ε) | 8,800 - 13,500 M⁻¹cm⁻¹ | Highly dependent on pH and buffer composition. Commonly cited value at 405 nm is ~9,960 M⁻¹cm⁻¹[1]. The maximum absorbance is at 381 nm[2]. |
| Optimal Absorbance Wavelength | 405 - 410 nm | This range minimizes interference from the substrate, which has an absorbance maximum at a lower wavelength (around 315 nm)[3]. |
| Solubility | p-Nitroaniline itself is soluble in ethanol and DMSO. pNA-conjugated substrates often have limited aqueous solubility and are typically dissolved in DMSO to prepare stock solutions[3]. | |
| Appearance | Bright yellow powdered solid |
Experimental Protocols
Detailed and standardized protocols are essential for obtaining reliable data. Below are methodologies for common pNA-based assays.
General Protease Assay Protocol using a pNA Substrate
This protocol provides a general framework that can be adapted for various proteases.
Materials:
-
Protease of interest
-
Chromogenic substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA for chymotrypsin)
-
Assay Buffer (e.g., Tris-HCl, HEPES)
-
Stop Solution (e.g., acetic acid)
-
Microplate reader or spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer at the desired pH and ionic strength. The optimal pH will depend on the specific enzyme being assayed.
-
Prepare a stock solution of the pNA substrate in an appropriate solvent, typically DMSO.
-
Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration.
-
Prepare the enzyme solution by diluting the enzyme in Assay Buffer to a suitable concentration.
-
-
Assay Execution:
-
Add a defined volume of the substrate working solution to each well of a microplate.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C).
-
Initiate the reaction by adding a specific volume of the enzyme solution to each well.
-
Monitor the increase in absorbance at 405 nm over time using a microplate reader. Kinetic reads are preferred for determining the initial reaction velocity.
-
Alternatively, for an endpoint assay, stop the reaction after a fixed time by adding a Stop Solution (e.g., 30% acetic acid)[4]. Then, read the final absorbance at 410 nm[4].
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA/min) from the linear portion of the absorbance versus time curve.
-
Convert the rate of absorbance change to the rate of pNA production using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA, c is the concentration, and l is the path length of the cuvette or well.
-
Caspase-3 Activity Assay using Ac-DEVD-pNA
Caspases are a family of proteases that play a crucial role in apoptosis. Caspase-3, a key executioner caspase, can be assayed using the specific substrate Ac-DEVD-pNA.
Materials:
-
Cell lysate or purified Caspase-3
-
Caspase Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
Ac-DEVD-pNA substrate (stock solution in DMSO)
-
p-Nitroaniline standard for calibration curve
Procedure:
-
Sample Preparation:
-
Induce apoptosis in cell culture, if applicable.
-
Lyse the cells to release the caspases.
-
Determine the protein concentration of the cell lysate.
-
-
Assay Protocol:
-
Add 50-200 µg of cell lysate protein to each well of a 96-well plate.
-
Add Caspase Assay Buffer to a final volume of 100 µL.
-
Add 5 µL of 4 mM Ac-DEVD-pNA substrate to each well (final concentration 200 µM)[5].
-
Incubate the plate at 37°C for 1-2 hours, protected from light[5].
-
Read the absorbance at 405 nm.
-
-
Standard Curve:
-
Prepare a series of dilutions of a known concentration of pNA in the assay buffer.
-
Read the absorbance of the standards at 405 nm.
-
Plot the absorbance versus the concentration of pNA to generate a standard curve.
-
-
Calculation of Caspase-3 Activity:
-
Determine the concentration of pNA released in each sample using the standard curve.
-
Express the Caspase-3 activity as the amount of pNA released per unit time per amount of protein.
-
Signaling Pathway Visualization
The measurement of caspase activity using pNA substrates is a key method for studying the apoptotic signaling pathway.
Caption: Apoptosis signaling cascade leading to Caspase-3 activation and its detection using a pNA-based assay.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a pNA-based enzyme inhibition assay, a common application in drug discovery.
Caption: A generalized workflow for a pNA-based enzyme inhibition assay.
Data Presentation and Interpretation
Quantitative data from pNA-based assays should be meticulously recorded and analyzed.
| Parameter | Description | Typical Units |
| Initial Velocity (v₀) | The initial rate of the enzymatic reaction. | ΔA/min or µmol/min |
| Enzyme Activity | The amount of substrate converted per unit time. | U/mL or nmol/min/mg protein |
| Michaelis Constant (Km) | The substrate concentration at which the reaction rate is half of Vmax. | µM or mM |
| Maximum Velocity (Vmax) | The maximum rate of the reaction when the enzyme is saturated with substrate. | µmol/min |
| IC₅₀ | The concentration of an inhibitor that reduces enzyme activity by 50%. | µM or nM |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| High Background Signal | Spontaneous hydrolysis of the substrate. | Prepare fresh substrate solutions. Store stock solutions at -20°C. Check the pH of the assay buffer. |
| Low Signal or No Activity | Inactive enzyme or incorrect assay conditions. | Verify enzyme activity with a positive control. Optimize pH, temperature, and buffer components. Ensure the correct substrate is being used. |
| Precipitation in Wells | Poor solubility of the substrate or inhibitor. | Increase the percentage of DMSO in the final reaction volume (usually up to 5% is tolerated by most enzymes). Ensure all components are fully dissolved before mixing. |
| Non-linear Reaction Progress | Substrate depletion, product inhibition, or enzyme instability. | Use a lower enzyme concentration or a shorter reaction time to ensure initial velocity is measured. Check for enzyme stability under the assay conditions. |
Conclusion
The p-nitroanilide chromophore remains an indispensable tool in the researcher's arsenal for the study of enzymatic reactions. Its simplicity, reliability, and cost-effectiveness make it an ideal choice for a wide range of applications, from fundamental enzyme characterization to high-throughput screening in drug discovery. A thorough understanding of its properties and the careful implementation of standardized protocols, as outlined in this guide, will ensure the generation of high-quality, reproducible data, thereby accelerating scientific discovery and therapeutic development.
References
- 1. chegg.com [chegg.com]
- 2. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. A simple and specific determination of trypsin in human duodenal juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
Methodological & Application
Application Notes and Protocols for Ac-VAD-pNA Caspase-1 Colorimetric Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-1, also known as Interleukin-1β converting enzyme (ICE), is a key inflammatory caspase that plays a critical role in the innate immune response. Its activation is a central event in the formation of the inflammasome, a multiprotein complex that responds to pathogenic and endogenous danger signals. Activated caspase-1 is responsible for the proteolytic cleavage and subsequent activation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). Dysregulation of caspase-1 activity is implicated in a variety of inflammatory diseases, making it a significant target for therapeutic intervention.
The Ac-VAD-pNA Caspase-1 Colorimetric Assay is a convenient and sensitive method for the quantification of caspase-1 activity in cell lysates and purified enzyme preparations. This assay utilizes the specific caspase-1 tetrapeptide recognition sequence, Val-Ala-Asp (VAD), conjugated to the chromophore p-nitroaniline (pNA). When caspase-1 cleaves the substrate at the aspartate residue, free pNA is released, which can be measured by its absorbance at 405 nm. The amount of pNA released is directly proportional to the caspase-1 activity in the sample.
Principle of the Assay
The colorimetric assay for caspase-1 activity is based on the enzymatic cleavage of the substrate this compound. In the presence of active caspase-1, the colorless substrate is cleaved, releasing the yellow-colored p-nitroaniline (pNA) molecule. The intensity of the yellow color, which can be quantified by measuring the absorbance at 405 nm, is directly proportional to the amount of caspase-1 activity present in the sample. The use of a specific caspase-1 inhibitor, such as Ac-YVAD-CHO, can be included as a negative control to confirm the specificity of the assay.
Signaling Pathway of Caspase-1 Activation
Caspase-1 is typically activated through the assembly of a multi-protein complex known as the inflammasome. This process is initiated by various pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs) that are recognized by pattern recognition receptors (PRRs) such as NLRP3. Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD). ASC then recruits pro-caspase-1, bringing multiple pro-caspase-1 molecules into close proximity, which facilitates their auto-cleavage and activation. The active caspase-1 then proceeds to cleave its downstream targets, pro-IL-1β and pro-IL-18, leading to their maturation and secretion, and initiating a pro-inflammatory response.
Experimental Protocols
A. Reagent Preparation and Storage
| Reagent | Storage (Unopened) | Storage (Opened/Reconstituted) |
| Cell Lysis Buffer | -20°C | 4°C |
| 2X Reaction Buffer | -20°C | 4°C |
| This compound (4 mM) | -20°C (protect from light) | -20°C in aliquots (protect from light) |
| DTT (1 M) | -20°C | -20°C |
| (Optional) Caspase-1 Inhibitor (Ac-YVAD-CHO) | -20°C | -20°C in aliquots |
-
1X Assay Buffer: To prepare 1X Assay Buffer, dilute the 2X Reaction Buffer with an equal volume of sterile, deionized water.
-
Working Caspase-1 Substrate: Immediately before use, dilute the 4 mM this compound stock to the desired final concentration (e.g., 200 µM) in 1X Assay Buffer.
-
Lysis Buffer with DTT: Immediately before use, add DTT to the Cell Lysis Buffer to a final concentration of 10 mM.
-
Reaction Buffer with DTT: Immediately before use, add DTT to the 2X Reaction Buffer to a final concentration of 10 mM.[1]
B. Cell Lysate Preparation
-
Induce apoptosis in your cell line of choice using the desired method. A concurrent uninduced control cell population should be cultured in parallel.
-
Pellet the cells by centrifugation at 1,000 x g for 10 minutes at 4°C.
-
Carefully remove the supernatant and wash the cell pellet with ice-cold PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in ice-cold Lysis Buffer containing 10 mM DTT (e.g., 50 µL per 2 x 10^6 cells).
-
Incubate the lysate on ice for 15-20 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled microcentrifuge tube. This is your cell lysate.
-
Determine the protein concentration of the lysate using a suitable protein assay method (e.g., Bradford or BCA assay).
-
The lysate can be used immediately or stored at -80°C for future use.
C. Caspase-1 Activity Assay
-
In a 96-well flat-bottom microplate, add 50-100 µg of cell lysate protein to each well and adjust the final volume to 50 µL with Cell Lysis Buffer.
-
For inhibitor control wells, pre-incubate the lysate with a specific caspase-1 inhibitor (e.g., Ac-YVAD-CHO) for 10-15 minutes at 37°C.
-
Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well.[1]
-
Add 5 µL of the this compound substrate solution to each well to initiate the reaction.[2]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[2]
-
Measure the absorbance at 405 nm using a microplate reader.[2]
Experimental Workflow
Data Presentation
The following table provides representative data from a caspase-1 activity assay performed in the presence of varying concentrations of the specific caspase-1 inhibitor, Ac-YVAD-CHO. The results demonstrate a dose-dependent inhibition of caspase-1 activity.
| Ac-YVAD-CHO (µM) | Absorbance at 405 nm (Mean) | Standard Deviation | % Inhibition |
| 0 (No Inhibitor) | 0.854 | 0.042 | 0 |
| 0.1 | 0.683 | 0.035 | 20.0 |
| 1 | 0.427 | 0.028 | 50.0 |
| 10 | 0.171 | 0.015 | 80.0 |
| 100 | 0.085 | 0.009 | 90.0 |
| No Lysate Control | 0.050 | 0.005 | - |
Note: The data presented are for illustrative purposes only. Actual results may vary depending on experimental conditions.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Contamination of reagents | Use fresh, sterile reagents. |
| Non-specific substrate cleavage | Include a "no lysate" control to determine background absorbance. | |
| Low Signal | Insufficient caspase-1 activity | Increase the amount of cell lysate used or optimize the induction of apoptosis. |
| Inactive enzyme | Ensure proper storage and handling of lysates and reagents. | |
| Incorrect wavelength | Verify that the absorbance is being read at 405 nm. | |
| Inconsistent Results | Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting. |
| Temperature fluctuations | Maintain a constant temperature during the incubation step. | |
| Uneven cell lysis | Ensure complete and consistent lysis of all samples. |
References
Measuring Caspase Activity in a 96-Well Plate Format Using Ac-VAD-pNA
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of the chromogenic caspase substrate, Acetyl-Valyl-Alanyl-Aspartyl-p-Nitroanilide (Ac-VAD-pNA), to measure caspase activity in a 96-well plate format. This colorimetric assay offers a straightforward and high-throughput method for quantifying caspase activity in cell lysates, which is a key indicator of apoptosis and inflammation.
Introduction
Caspases, a family of cysteine-aspartic proteases, are central to the execution of programmed cell death (apoptosis) and inflammatory responses. This compound is a synthetic tetrapeptide substrate that can be cleaved by certain caspases, notably caspase-1. Upon cleavage of the substrate by an active caspase, the chromophore p-nitroanilide (pNA) is released. The liberated pNA produces a yellow color that can be quantified by measuring its absorbance at 405 nm. The amount of pNA released is directly proportional to the caspase activity in the sample. While this compound is primarily recognized as a substrate for caspase-1, it is important to note that there can be overlapping substrate specificities among different caspases.
This document provides a comprehensive guide, from cell treatment and lysate preparation to data analysis, for assessing caspase activity using this compound in a convenient 96-well plate format.
Signaling Pathway: Caspase Activation
Caspases are typically present in cells as inactive zymogens (pro-caspases) and are activated through proteolytic cleavage. The activation of caspases can be initiated through two main pathways: the intrinsic and extrinsic pathways, both of which converge on the activation of effector caspases. Caspase-1, the primary target of this compound, is activated through a distinct pathway often involving a multiprotein complex called the inflammasome, which is a key component of the innate immune system.
Experimental Protocols
This section details the necessary steps for preparing reagents, cell lysates, and performing the caspase activity assay.
Materials and Reagents
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
This compound substrate
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Refrigerated microcentrifuge
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, containing 0.1% CHAPS, 1 mM DTT, and 0.1 mM EDTA)
-
2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, containing 20% glycerol, 2 mM DTT)
-
p-Nitroaniline (pNA) for standard curve
-
Dimethyl sulfoxide (DMSO)
Preparation of Reagents
-
This compound Substrate Stock Solution (10 mM): Dissolve the this compound in DMSO to make a 10 mM stock solution. Store in aliquots at -20°C, protected from light.
-
Cell Lysis Buffer: Prepare the Cell Lysis Buffer and keep it on ice. Add DTT to the buffer shortly before use.
-
2X Reaction Buffer: Prepare the 2X Reaction Buffer. Add DTT to the buffer just before use.
-
pNA Standard Stock Solution (10 mM): Dissolve pNA in DMSO to create a 10 mM stock solution. Store at 4°C.
Cell Lysate Preparation
-
Cell Seeding: Seed cells in appropriate culture plates or flasks and treat with the desired apoptosis-inducing agent. For suspension cells, a density of 1-2 x 10^6 cells/mL is often used. For adherent cells, seed to achieve 70-80% confluency. Remember to include an untreated control group.
-
Harvesting:
-
Adherent cells: Scrape the cells into the medium, transfer to a conical tube, and centrifuge at 500 x g for 5 minutes at 4°C.
-
Suspension cells: Transfer the cell suspension to a conical tube and centrifuge at 500 x g for 5 minutes at 4°C.
-
-
Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS. Centrifuge again and discard the supernatant.
-
Lysis: Resuspend the cell pellet in ice-cold Cell Lysis Buffer. A common ratio is 50 µL of lysis buffer per 1-5 x 10^6 cells.[1]
-
Incubation: Incubate the cell suspension on ice for 10-15 minutes.
-
Centrifugation: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet the cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the cytosolic proteins, to a new pre-chilled microcentrifuge tube. This is the cell lysate.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay method (e.g., BCA or Bradford assay). It is recommended to use a lysate concentration between 50-200 µg of total protein per assay well. The lysate can be used immediately or stored at -80°C for later use.
Caspase Assay in 96-Well Plate
The following workflow outlines the procedure for the colorimetric caspase assay.
-
Plate Setup: Add 50 µL of each cell lysate (containing 50-200 µg of protein) to the wells of a 96-well plate. It is recommended to run each sample in duplicate or triplicate.
-
Controls:
-
Blank: 50 µL of Cell Lysis Buffer without cell lysate.
-
Negative Control: Lysate from untreated cells.
-
Positive Control (optional): A purified active caspase enzyme.
-
-
Reaction Initiation: Add 50 µL of 2X Reaction Buffer to each well.
-
Substrate Addition: Add 5 µL of 10 mM this compound substrate to each well. The final concentration of the substrate will be approximately 200 µM.
-
Incubation: Cover the plate and incubate at 37°C for 1-2 hours. The incubation time may be extended if the signal is low. Protect the plate from light during incubation.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
Data Presentation and Analysis
The results can be analyzed qualitatively by comparing the absorbance of treated samples to the untreated control, or quantitatively by using a pNA standard curve.
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Cell Number for Lysate | 1 - 5 x 10^6 cells | Per 50 µL of lysis buffer.[1] |
| Protein Concentration | 50 - 200 µ g/well | Total protein from cell lysate. |
| This compound Final Conc. | 50 - 200 µM | |
| Incubation Time | 1 - 4 hours (or overnight) | At 37°C.[2] |
| Wavelength | 405 nm | For pNA detection. |
pNA Standard Curve Protocol
To quantify the caspase activity, a pNA standard curve should be generated.
-
Prepare a series of dilutions of the pNA stock solution in 1X Reaction Buffer to obtain concentrations ranging from 0 to 200 µM.
-
Add 100 µL of each pNA standard dilution to separate wells of the 96-well plate in triplicate.
-
Measure the absorbance at 405 nm.
-
Plot the absorbance values against the known pNA concentrations to generate a standard curve.
-
Use the equation of the linear regression from the standard curve to calculate the concentration of pNA produced in your experimental samples.
Calculation of Caspase Activity
-
Subtract the absorbance value of the blank from all experimental readings.
-
Use the pNA standard curve to determine the concentration of pNA in each sample.
-
The caspase activity can be expressed as the amount of pNA released per unit of time per microgram of total protein.
The fold-increase in caspase activity can be determined by comparing the activity in the treated samples to that in the untreated control.
Disclaimer: This protocol is intended as a guideline. Researchers may need to optimize conditions for their specific cell types and experimental setup.
References
Measuring Caspase-1 Activity in Macrophages: A Detailed Guide Using the Chromogenic Substrate Ac-VAD-pNA
Application Notes
Introduction
Caspase-1, formerly known as Interleukin-1β Converting Enzyme (ICE), is a pivotal cysteine protease in the innate immune system.[1][2][3] Its activation is a hallmark of inflammasome assembly, multi-protein complexes that respond to pathogenic and endogenous danger signals within macrophages.[1][4][5] Once activated, caspase-1 is responsible for the proteolytic cleavage of pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms.[1][6] It also cleaves Gasdermin D, leading to a pro-inflammatory form of cell death known as pyroptosis.[1] Given its central role in inflammation, the measurement of caspase-1 activity is crucial for researchers in immunology, infectious disease, and drug development targeting inflammatory disorders.
This document provides a detailed protocol for the quantification of caspase-1 activity in macrophage cell lysates using the colorimetric substrate Ac-VAD-pNA (Acetyl-Valyl-Alanyl-Aspartyl-p-nitroanilide). This assay is based on the ability of active caspase-1 to cleave the peptide substrate, releasing the chromophore p-nitroaniline (pNA).[2][3] The amount of released pNA, which can be measured by its absorbance at 405 nm, is directly proportional to the enzymatic activity of caspase-1 in the sample. While Ac-YVAD-pNA is often cited as a more specific substrate for caspase-1, this compound can also serve as a substrate.[7][8] It is important to note that other caspases may show some cross-reactivity with this substrate, and results should be interpreted accordingly, ideally in conjunction with other methods like western blotting for cleaved caspase-1.[9]
Principle of the Assay
The colorimetric assay for caspase-1 activity utilizes a synthetic tetrapeptide, this compound, which mimics the natural cleavage site of caspase-1. In its uncleaved form, the pNA molecule is colorless. However, upon cleavage by active caspase-1 present in the macrophage lysate, free pNA is released. This free pNA imparts a yellow color to the solution, which can be quantified by measuring the absorbance at a wavelength of 405 nm. The intensity of the color is directly proportional to the amount of caspase-1 activity.
Visualizing the Pathway and Process
To better understand the biological context and the experimental procedure, the following diagrams illustrate the caspase-1 activation pathway and the workflow for its measurement.
Caption: Canonical Inflammasome-Mediated Caspase-1 Activation Pathway.
Caption: Experimental Workflow for Measuring Caspase-1 Activity.
Experimental Protocols
Materials and Reagents
-
Macrophage cell line (e.g., J774A.1, THP-1) or primary bone marrow-derived macrophages (BMDMs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
Caspase-1 inhibitor (e.g., Ac-YVAD-CMK) for negative control
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
-
2x Reaction Buffer (100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20% sucrose, 20 mM DTT)
-
This compound substrate (4 mM stock in DMSO)
-
96-well flat-bottom plate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Protein assay reagent (e.g., Bradford or BCA)
Procedure
Part 1: Cell Culture and Treatment
-
Cell Seeding: Seed macrophages in a 6-well plate at a density of 1 x 10^6 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Priming (Signal 1): For inflammasome activation, prime the cells by replacing the medium with fresh medium containing 1 µg/mL LPS. Incubate for 4 hours.
-
Activation (Signal 2): Following priming, stimulate the cells by adding an NLRP3 activator such as 10 µM Nigericin or 5 mM ATP. Incubate for 1-2 hours.
-
Controls:
-
Negative Control (Untreated): Cells cultured in medium without LPS or activator.
-
Inhibitor Control: Pre-incubate a set of primed cells with a caspase-1 inhibitor (e.g., 20 µM Ac-YVAD-CMK) for 1 hour before adding the activator.
-
Part 2: Preparation of Cell Lysate
-
Cell Collection: After treatment, carefully aspirate the culture medium. Wash the cells once with 1 mL of ice-cold PBS.
-
Harvesting: Add 200 µL of ice-cold PBS and gently scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Pelleting: Centrifuge the cells at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Lysis: Resuspend the cell pellet in 50 µL of ice-cold Cell Lysis Buffer per 1 x 10^6 cells.[2]
-
Incubation: Incubate the lysate on ice for 15 minutes.
-
Clarification: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[2]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the cytosolic proteins, to a new pre-chilled microcentrifuge tube. This is your cell lysate.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA). This is crucial for normalizing the caspase-1 activity.
Part 3: Caspase-1 Activity Assay
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
50 µL of cell lysate (containing 50-100 µg of total protein).
-
Adjust the volume in each well to 100 µL with Cell Lysis Buffer.
-
Add 100 µL of 2x Reaction Buffer.
-
-
Background Control: Prepare wells containing 100 µL of Cell Lysis Buffer and 100 µL of 2x Reaction Buffer, but no cell lysate.
-
Substrate Addition: Add 10 µL of 4 mM this compound substrate to each well (final concentration 200 µM).
-
Incubation: Mix gently and incubate the plate at 37°C for 1-2 hours, protected from light.[2][8]
-
Measurement: Read the absorbance at 405 nm using a microplate reader.[2][3][8]
Part 4: Data Analysis
-
Correct for Background: Subtract the average absorbance value of the background control wells from the absorbance values of all other wells.
-
Normalize to Protein Concentration: Divide the background-corrected absorbance for each sample by its protein concentration (in mg/mL).
-
Calculate Fold Change: Express the results as a fold increase in caspase-1 activity compared to the untreated negative control.
-
Fold Change = (Normalized activity of treated sample) / (Normalized activity of untreated sample)
-
Data Presentation
The quantitative results from this assay can be effectively summarized in a table for clear comparison between different treatment groups.
| Treatment Group | Total Protein (µ g/well ) | Absorbance at 405 nm (Corrected) | Caspase-1 Activity (Absorbance/µg protein) | Fold Change over Untreated |
| Untreated Control | 100 | 0.052 | 0.00052 | 1.0 |
| LPS only | 100 | 0.088 | 0.00088 | 1.7 |
| LPS + Nigericin | 100 | 0.450 | 0.00450 | 8.7 |
| LPS + Nigericin + Inhibitor | 100 | 0.115 | 0.00115 | 2.2 |
Note: The data presented in this table are for illustrative purposes only and will vary depending on the cell type, stimuli, and experimental conditions.
References
- 1. Role of Caspase-1 in the Pathogenesis of Inflammatory-Associated Chronic Noncommunicable Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. cephamls.com [cephamls.com]
- 4. Caspase-1 activity is required to bypass macrophage apoptosis upon Salmonella infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of caspase-1 by the NLRP3 inflammasome regulates the NADPH oxidase NOX2 to control phagosome function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. Development of cell death-based method for the selectivity screening of caspase-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase assay selection guide | Abcam [abcam.com]
Application Notes: Ac-VAD-pNA Assay for Inflammasome Activation in Neutrophils
Introduction
Inflammasomes are multi-protein cytosolic complexes that play a critical role in the innate immune system.[1] In neutrophils, the most abundant type of leukocyte, inflammasome activation is a key process in response to both pathogenic microbes and sterile danger signals.[2] A central event in inflammasome signaling is the activation of caspase-1, a cysteine protease.[3] Activated caspase-1 is responsible for the proteolytic cleavage of pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms.[1][4] It also cleaves gasdermin D (GSDMD) to trigger a pro-inflammatory form of cell death called pyroptosis, although neutrophils exhibit a higher resistance to this process compared to macrophages.[5][6]
The Acetyl-Valyl-Alanyl-Aspartyl-p-Nitroanilide (Ac-VAD-pNA) assay is a colorimetric method designed to quantify the enzymatic activity of caspase-1 and related caspases that recognize the VAD motif. This assay provides a straightforward and quantitative tool for researchers, scientists, and drug development professionals to study inflammasome activation in neutrophils. The principle of the assay is based on the cleavage of the peptide substrate this compound by active caspase-1, which releases the chromophore p-nitroaniline (pNA). The amount of released pNA can be measured spectrophotometrically at a wavelength of 405 nm, providing a direct correlation to the level of caspase-1 activity in the sample.
Signaling Pathway of Inflammasome Activation in Neutrophils
Neutrophils can activate the inflammasome through canonical and non-canonical pathways in response to various stimuli.
-
Canonical Activation: This typically requires two signals. A "priming" signal, often mediated by Toll-like receptors (TLRs) recognizing pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of inflammasome components such as NLRP3 and pro-IL-1β.[7][8] A second "activation" signal, which can be triggered by stimuli like bacterial toxins, ATP, or ion fluxes, leads to the assembly of the NLRP3 inflammasome complex, consisting of the NLRP3 sensor, the ASC adaptor protein, and pro-caspase-1.[6] This proximity induces the auto-cleavage and activation of caspase-1.[1]
-
Non-Canonical Activation: This pathway is activated by intracellular LPS from Gram-negative bacteria, which directly binds to and activates caspase-11 (in mice) or caspases-4/5 (in humans).[6][7] These caspases can then cleave GSDMD and also lead to the activation of the NLRP3 inflammasome and caspase-1.[9]
Below is a diagram illustrating the canonical inflammasome activation pathway in neutrophils.
Caption: Canonical NLRP3 inflammasome activation pathway in neutrophils.
Experimental Protocol
This protocol provides a detailed methodology for measuring caspase-1 activity in isolated human neutrophils using the this compound colorimetric assay.
Materials and Reagents
-
Human neutrophils (isolated from whole blood)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Nigericin or ATP
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% sucrose)
-
2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 10 mM DTT)
-
Caspase-1 Substrate: this compound (4 mM stock in DMSO)
-
96-well flat-bottom plate
-
Microplate reader capable of measuring absorbance at 405 nm
Experimental Workflow
Caption: Workflow for the this compound assay in neutrophils.
Step-by-Step Procedure
-
Neutrophil Isolation and Seeding:
-
Isolate human neutrophils from peripheral blood of healthy donors using a standard method such as density gradient centrifugation.
-
Resuspend the isolated neutrophils in RPMI 1640 medium supplemented with 10% FBS.
-
Seed the neutrophils in a 24-well plate at a density of 1 x 10^6 cells/well.
-
-
Priming (Signal 1):
-
To prime the inflammasome, treat the neutrophils with LPS (e.g., 100 ng/mL) for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Include an unprimed control group (cells treated with vehicle only).
-
-
Stimulation (Signal 2):
-
After priming, stimulate the neutrophils with an NLRP3 inflammasome activator. For example, add Nigericin (10-20 µM) or ATP (2.5-5 mM) to the wells.[10]
-
Include a "primed only" control group (LPS treatment without a second stimulus).
-
Incubate for 30-60 minutes at 37°C.
-
-
Cell Lysis:
-
Centrifuge the plate to pellet the cells. Carefully remove the supernatant (which can be saved for cytokine analysis like IL-1β ELISA).
-
Add 50-100 µL of cold Cell Lysis Buffer to each well.
-
Incubate on ice for 10-15 minutes.
-
Collect the cell lysates and centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris.
-
-
Caspase-1 Activity Assay:
-
Transfer 50 µL of the clarified cell lysate from each sample to a new 96-well flat-bottom plate.
-
Add 50 µL of 2x Reaction Buffer to each well.
-
Add 5 µL of the 4 mM this compound substrate to each well.[3] The final concentration of the substrate will be approximately 200 µM.
-
Include appropriate controls: a) blank (Lysis Buffer, Reaction Buffer, no lysate) and b) negative control (lysate from unstimulated cells).
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[3]
-
Measure the absorbance at 405 nm using a microplate reader. The reading can be taken at multiple time points to assess reaction kinetics.
-
-
Data Analysis:
-
Subtract the absorbance value of the blank from all sample readings.
-
The caspase-1 activity is proportional to the absorbance at 405 nm. Data can be presented as raw absorbance values or as fold increase in activity compared to the unstimulated control.
-
Data Presentation
The quantitative data obtained from the this compound assay can be summarized in tables for clear comparison between different experimental conditions.
Table 1: Representative Caspase-1 Activity in Neutrophils
| Treatment Group | Description | Mean Absorbance (405 nm) ± SD | Fold Increase vs. Control |
| Control | Untreated Neutrophils | 0.150 ± 0.015 | 1.0 |
| LPS Only | Primed with LPS (100 ng/mL) | 0.185 ± 0.020 | 1.23 |
| Nigericin Only | Stimulated with Nigericin (20 µM) | 0.170 ± 0.018 | 1.13 |
| LPS + Nigericin | Primed with LPS, then stimulated with Nigericin | 0.850 ± 0.075 | 5.67 |
Table 2: Effect of Caspase-1 Inhibitor on Inflammasome Activation
| Treatment Group | Description | Mean Absorbance (405 nm) ± SD | % Inhibition |
| LPS + Nigericin | Positive Control | 0.850 ± 0.075 | 0% |
| LPS + Nigericin + Ac-YVAD-cmk | Pre-incubated with Caspase-1 inhibitor (20 µM) | 0.210 ± 0.025 | 92.9% |
Note: The data presented in these tables are for illustrative purposes and may not represent actual experimental results.
Conclusion
The this compound assay is a robust and accessible method for quantifying caspase-1 activity, serving as a reliable indicator of inflammasome activation in neutrophils. This application note provides the necessary background, protocols, and data presentation framework to assist researchers in studying the intricate role of the inflammasome in neutrophil biology and its implications in health and disease. Understanding the mechanisms of neutrophil inflammasome activation is crucial for the development of novel therapeutic strategies for a wide range of inflammatory disorders.
References
- 1. Inflammasome - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. cephamls.com [cephamls.com]
- 5. Frontiers | Neutrophils Facilitate Prolonged Inflammasome Response in the DAMP-Rich Inflammatory Milieu [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Specific NLRP3 Inflammasome Assembling and Regulation in Neutrophils: Relevance in Inflammatory and Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NLRP3 Inflammasome Assembly in Neutrophils Is Supported by PAD4 and Promotes NETosis Under Sterile Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Techniques to Study Inflammasome Activation and Inhibition by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neutrophils Facilitate Prolonged Inflammasome Response in the DAMP-Rich Inflammatory Milieu - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening for Caspase-1 Inhibitors Using a Chromogenic Substrate
References
- 1. bosterbio.com [bosterbio.com]
- 2. Caspase-1 Activity Assay Kit (Colorimetric) (NBP2-54815): Novus Biologicals [novusbio.com]
- 3. invivogen.com [invivogen.com]
- 4. Inflammasome Activation Pathways: R&D Systems [rndsystems.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Inflammasome Pathway | Cell Signaling Technology [awsprod-cellsignal.com]
- 7. Development of cell death-based method for the selectivity screening of caspase-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
In vitro reconstitution of inflammasome activity with Ac-VAD-pNA
Application Notes & Protocols
Topic: In Vitro Reconstitution of Inflammasome Activity with Ac-VAD-pNA
Audience: Researchers, scientists, and drug development professionals.
Introduction and Assay Principle
The inflammasome is a high-molecular-weight, multiprotein complex that plays a critical role in the innate immune system.[1][2] It orchestrates inflammatory responses by activating caspase-1, which in turn processes pro-inflammatory cytokines like pro-IL-1β and pro-IL-18 into their mature, active forms.[3][4] The NLRP3 inflammasome is one of the most extensively studied and is composed of three key proteins: the sensor NLRP3, the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), and the effector zymogen, pro-caspase-1.[3][5][6][7]
Upon activation by a wide range of stimuli, NLRP3 oligomerizes and recruits ASC through homotypic pyrin domain (PYD) interactions.[6][7] ASC then recruits pro-caspase-1 via caspase activation and recruitment domain (CARD) interactions, bringing multiple pro-caspase-1 molecules into close proximity, which facilitates their dimerization and autocatalytic activation.[6][7]
This application note describes a cell-free, in vitro reconstituted system to specifically measure the activity of the core inflammasome machinery. The assay relies on the enzymatic activity of reconstituted, active caspase-1. The chromogenic substrate, Acetyl-Valyl-Alanyl-Aspartyl-p-Nitroanilide (this compound), is used to quantify this activity.[8] Active caspase-1 cleaves the substrate, releasing the p-nitroanilide (pNA) chromophore, which produces a yellow color that can be continuously monitored by measuring the absorbance at 405 nm.[9][10] The rate of pNA release is directly proportional to the inflammasome's caspase-1 activation activity.
This reconstituted system is a powerful tool for studying the molecular mechanisms of inflammasome assembly, identifying essential components, and for the high-throughput screening of potential therapeutic inhibitors.
NLRP3 Inflammasome Activation Pathway
Caption: Canonical NLRP3 inflammasome assembly and caspase-1 activation pathway.
Experimental Workflow
Caption: Step-by-step workflow for the in vitro inflammasome activity assay.
Detailed Protocols
Materials and Reagents
| Reagent/Material | Description |
| Proteins | Purified, recombinant Human NLRP3, ASC, and Pro-Caspase-1 (>95% purity recommended). |
| Assay Buffer (5X Stock) | 100 mM HEPES-KOH (pH 7.2), 500 mM KCl, 5 mM MgCl₂, 5 mM DTT. Store at 4°C. |
| Assay Buffer (1X Working) | Dilute 5X stock with nuclease-free water. Prepare fresh before use. |
| Substrate (this compound) | 10 mM stock in DMSO. Store at -20°C.[8][10] |
| Positive Control | Purified, active recombinant Caspase-1. |
| Inhibitor (Optional) | 10 mM stock of Ac-YVAD-CHO in DMSO (Caspase-1 inhibitor).[11] |
| Equipment & Consumables | 96-well clear, flat-bottom microplate; Microplate reader with 405 nm filter and kinetic reading capability; Incubator set to 37°C; Multichannel pipette. |
Reagent Preparation
-
1X Assay Buffer: Prepare the required volume of 1X Assay Buffer by diluting the 5X stock with nuclease-free water. Keep on ice.
-
Protein Dilutions: Thaw purified proteins (NLRP3, ASC, Pro-Caspase-1) on ice. Dilute each protein to its final working concentration using cold 1X Assay Buffer. Suggested final concentrations are in the range of 20-100 nM. Optimal concentrations should be determined empirically.
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Substrate Working Solution: Dilute the 10 mM this compound stock to a final concentration of 200 µM in 1X Assay Buffer. Prepare this solution just before use and protect it from light.
Assay Protocol
The following protocol is for a single well in a 96-well plate format with a final reaction volume of 100 µL.
-
Reaction Setup: To each well, add the components in the specified order. It is recommended to prepare a master mix for common components to minimize pipetting errors.
-
50 µL of 2X Protein Mix (containing NLRP3 and ASC at 2X final concentration in 1X Assay Buffer).
-
For inhibitor studies, add the inhibitor at this stage and adjust the buffer volume accordingly. For control wells, add an equivalent volume of DMSO vehicle.
-
25 µL of 4X Pro-Caspase-1 (diluted in 1X Assay Buffer).
-
-
Inflammasome Assembly: Mix gently by tapping the plate. Incubate the plate at 37°C for 30-60 minutes to allow for the assembly of the inflammasome complex.
-
Initiate Kinetic Reaction: Pre-warm the microplate reader to 37°C. Add 25 µL of the 4X this compound substrate working solution (final concentration 200 µM) to each well to start the reaction.
-
Data Acquisition: Immediately place the plate in the microplate reader and begin kinetic measurement of absorbance at 405 nm. Read every 1-2 minutes for a total of 60-90 minutes.
Control Reactions
| Control Type | Description | Purpose |
| Negative Control | Omit one core component (e.g., NLRP3 or ASC) from the reaction. | To confirm that activity is dependent on the complete inflammasome complex. |
| Substrate Blank | Reaction with buffer and substrate only. | To determine the rate of spontaneous substrate hydrolysis. |
| Inhibitor Control | Include a known Caspase-1 inhibitor (e.g., Ac-YVAD-CHO). | To confirm that the measured activity is specific to Caspase-1.[11] |
| Positive Control | Add active Caspase-1 directly to the buffer and substrate. | To ensure the substrate and buffer system are performing correctly. |
Data Presentation and Analysis
Data Analysis
-
Calculate Reaction Rate: Plot Absorbance (OD 405 nm) vs. Time (minutes). The initial phase of the reaction should be linear. Determine the slope (Vmax) of this linear portion, expressed as mOD/min.
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Background Subtraction: Subtract the Vmax of the "Substrate Blank" control from all other samples.
-
Calculate Percent Inhibition: For inhibitor studies, calculate the percentage of inhibition using the following formula: % Inhibition = (1 - (Vmax_inhibitor / Vmax_no_inhibitor)) * 100
Example Data: Inhibition of Reconstituted NLRP3 Activity
The following table illustrates typical data from an experiment testing a hypothetical inhibitor against reconstituted NLRP3 inflammasome activity.
| Inhibitor Conc. [µM] | Vmax (mOD/min) | Standard Deviation | % Inhibition |
| 0 (Vehicle) | 12.5 | 0.8 | 0% |
| 0.1 | 10.2 | 0.6 | 18.4% |
| 1 | 6.8 | 0.5 | 45.6% |
| 5 | 2.1 | 0.3 | 83.2% |
| 10 | 0.9 | 0.2 | 92.8% |
| 25 | 0.4 | 0.1 | 96.8% |
Troubleshooting
| Problem | Possible Cause | Solution |
| No or very low signal | Inactive or degraded protein components. | Use freshly purified or properly stored proteins. Test activity of individual components (e.g., positive control with active Caspase-1). |
| Suboptimal protein concentrations. | Perform a titration experiment to determine the optimal concentration for each protein. | |
| Incorrect buffer composition (pH, salt). | Verify the pH and composition of the assay buffer. | |
| High background signal | Contamination of protein preps with active proteases. | Use highly purified proteins. Include a broad-spectrum protease inhibitor cocktail during purification (but not in the final assay). |
| Spontaneous hydrolysis of substrate. | Subtract the background rate from the "Substrate Blank" control. Ensure substrate is stored correctly and protected from light. | |
| Non-linear reaction curves | Substrate depletion. | If the curve plateaus quickly, consider using a lower protein concentration or a higher substrate concentration. |
| Enzyme instability. | Ensure DTT is included in the buffer to maintain a reducing environment for the cysteine protease. |
References
- 1. Protocol for reconstitution of oligomeric assembly of NAIP5-NLRC4 inflammasome in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inflammasome Assays In Vitro and in Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The intricate biophysical puzzle of caspase-1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cephamls.com [cephamls.com]
- 10. Development of cell death-based method for the selectivity screening of caspase-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase-Glo® 1 Inflammasome Assay | NLRP3 | Caspase-1 Assay [promega.jp]
Kinetic Analysis of Caspase-1 using Ac-VAD-pNA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a pivotal cysteine protease that plays a central role in the innate immune system. Its activation is a critical step in the inflammatory cascade, leading to the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18). Furthermore, caspase-1 activation can trigger a form of pro-inflammatory programmed cell death known as pyroptosis. Given its significant role in inflammation, caspase-1 is a key target for the development of therapeutics for a range of inflammatory diseases. The kinetic analysis of caspase-1 activity is fundamental to understanding its enzymatic mechanism and for the screening and characterization of potential inhibitors. This document provides a detailed protocol for the kinetic analysis of caspase-1 using the chromogenic substrate Acetyl-Valyl-Alanyl-Aspartyl-p-nitroanilide (Ac-VAD-pNA).
Principle of the Assay
The kinetic analysis of caspase-1 activity using this compound is based on a colorimetric assay. The synthetic peptide substrate, this compound, is specifically recognized and cleaved by active caspase-1 after the aspartate residue. This cleavage releases the chromophore p-nitroaniline (pNA), which results in a measurable increase in absorbance at 405 nm. The rate of pNA release is directly proportional to the caspase-1 activity under the assay conditions. By measuring the initial reaction rates at various substrate concentrations, the Michaelis-Menten kinetic parameters, Km and Vmax, can be determined. These parameters are essential for characterizing the enzyme's affinity for the substrate and its maximum catalytic rate.
Caspase-1 Signaling Pathway
The activation of caspase-1 is a tightly regulated process that occurs on a multi-protein complex known as the inflammasome. Various pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs) can trigger the assembly of the inflammasome, leading to the proximity-induced auto-activation of pro-caspase-1.
Caption: Caspase-1 signaling pathway showing inflammasome activation and downstream effects.
Experimental Protocols
Materials and Reagents
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Recombinant human Caspase-1 (active)
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This compound substrate
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Caspase-1 Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10% glycerol, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS)
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96-well microplate, clear, flat-bottom
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Microplate reader capable of measuring absorbance at 405 nm
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Sterile, nuclease-free water
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Dimethyl sulfoxide (DMSO)
Experimental Workflow
Caption: Workflow for the kinetic analysis of caspase-1 using this compound.
Detailed Protocol
-
Preparation of Reagents:
-
Caspase-1 Assay Buffer: Prepare the assay buffer and keep it on ice. Add DTT fresh just before use.
-
This compound Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store at -20°C.
-
Recombinant Caspase-1: Reconstitute and dilute the enzyme in the assay buffer to the desired working concentration (e.g., 10-100 ng/well). Keep the enzyme on ice.
-
-
Assay Procedure:
-
Substrate Dilutions: Prepare a series of dilutions of the this compound substrate in the assay buffer. A typical concentration range would be from 0 to 200 µM.
-
Plate Setup: Add 50 µL of the assay buffer to each well of a 96-well plate. Include wells for blank controls (buffer only, no enzyme or substrate) and enzyme controls (enzyme and buffer, no substrate).
-
Enzyme Addition: Add 10 µL of the diluted caspase-1 to each well (except for the blank controls).
-
Reaction Initiation: Add 40 µL of the different this compound dilutions to the respective wells to initiate the reaction. The final volume in each well should be 100 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 405 nm every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate Initial Velocity (V₀): For each substrate concentration, determine the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot. The rate can be expressed as the change in absorbance per minute (ΔA405/min).
-
Convert to M/s: Convert the rate from ΔA405/min to M/s using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of pNA (10,500 M⁻¹cm⁻¹), c is the concentration, and l is the path length.
-
Michaelis-Menten Plot: Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Lineweaver-Burk Plot: For a more accurate determination of Km and Vmax, create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The x-intercept of this plot is -1/Km, and the y-intercept is 1/Vmax.
-
Data Presentation
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Ac-YVAD-pNA | 15 | 0.14 | 9,300 | --INVALID-LINK-- |
| Ac-WEHD-pNA | 21 | 1.3 | 62,000 | --INVALID-LINK-- |
| Pro-IL-1β | 4.6 | 0.033 | 7,200 | --INVALID-LINK-- |
Note: The kinetic parameters can vary depending on the specific assay conditions (e.g., buffer composition, pH, temperature) and the source and purity of the enzyme.
The kinetic analysis of caspase-1 using the chromogenic substrate this compound is a robust and straightforward method for characterizing the enzyme's activity and for screening potential inhibitors. While specific kinetic constants for this compound are not widely reported, the provided protocol and the data for related substrates offer a solid foundation for researchers in academia and the pharmaceutical industry to investigate the role of caspase-1 in health and disease and to advance the development of novel anti-inflammatory therapies.
Troubleshooting & Optimization
Troubleshooting high background in Ac-VAD-pNA assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ac-VAD-pNA (N-Acetyl-Val-Ala-Asp-p-nitroanilide) assays to measure caspase activity.
Frequently Asked Questions (FAQs) & Troubleshooting
High background absorbance is a common issue in this compound assays, which can mask the true signal from caspase activity and lead to inaccurate results. This section addresses the potential causes of high background and provides systematic troubleshooting solutions.
Q1: What are the primary causes of high background in my this compound assay?
High background can stem from several factors related to reagents, experimental procedure, and the samples themselves. The most common culprits include:
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Spontaneous Substrate Hydrolysis: The this compound substrate can degrade over time, especially with improper storage or handling, leading to the release of p-nitroaniline (pNA) independent of enzyme activity.
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Reagent Contamination: Contamination of buffers, substrate, or samples with proteases or microbial growth can lead to non-specific cleavage of the substrate.
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Suboptimal Assay Buffer Conditions: Incorrect pH or the absence of essential components like DTT can contribute to higher background.
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Sample-Specific Interference: Components within the cell lysate, such as other proteases, can cleave the substrate non-specifically.
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Incorrect Incubation Time or Temperature: Over-incubation can lead to increased non-enzymatic breakdown of the substrate.
Q2: My negative control wells (no enzyme or inhibited enzyme) are yellow. What should I do?
A yellow color in negative control wells indicates the presence of free pNA, resulting in high background absorbance. Here’s a step-by-step troubleshooting approach:
-
Check the Substrate:
-
Age and Storage: Ensure your this compound substrate is not expired and has been stored correctly (typically at -20°C, protected from light and moisture). Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
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Substrate-Only Control: Run a control with only the assay buffer and the this compound substrate. If this well turns yellow, the substrate has likely degraded.
-
-
Verify Reagent Purity:
-
Fresh Buffers: Prepare fresh assay and lysis buffers. Ensure the water and buffer components are of high purity and free from contamination.
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DTT Addition: DTT is critical for caspase activity and should be added to the 2X Reaction Buffer immediately before use.[1][2] Do not store the reaction buffer with DTT for extended periods.
-
-
Optimize Assay Conditions:
-
Incubation Time: Reduce the incubation time. If the signal in your positive controls is strong, you may be able to shorten the incubation period without sacrificing sensitivity, thereby reducing the background.
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Protein Concentration: High concentrations of cell lysate can increase the chances of non-specific cleavage. Try reducing the amount of protein per well. A typical range is 50-200 µg of protein per assay.[2]
-
Q3: How can I be sure the signal I'm seeing is specific to caspase activity?
To confirm the specificity of your assay, it is essential to run proper controls:
-
Inhibitor Control: The most definitive control is to use a pan-caspase inhibitor, such as Z-VAD-FMK. Pre-incubating your cell lysate with the inhibitor before adding the substrate should significantly reduce the signal. If the signal remains high in the presence of the inhibitor, it is likely due to non-caspase activity or substrate degradation.
-
No-Enzyme Control: A control containing all reaction components except the cell lysate will help you determine the background resulting from spontaneous substrate hydrolysis.
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No-Substrate Control: A control with the cell lysate and assay buffer but without the this compound substrate will identify any background absorbance from the lysate itself.
Q4: What are typical absorbance values for controls and samples in a successful assay?
While optimal values can vary between experiments, the following table provides a general guideline for expected results in a 96-well plate format read at 405 nm.
| Parameter | Typical Value Range (OD 405 nm) | Notes |
| Negative Control (No Enzyme/Lysate) | < 0.1 | This control indicates the level of spontaneous substrate hydrolysis. Values approaching 0.2 suggest substrate degradation.[3][4] |
| Inhibited Control (Lysate + Inhibitor) | 0.1 - 0.2 | This represents the non-caspase-mediated background from the cell lysate. |
| Uninduced Sample (Healthy Cells) | 0.1 - 0.3 | Healthy cells have a low basal level of caspase activity. |
| Induced Sample (Apoptotic Cells) | 0.5 - 2.0+ | The signal should be significantly higher than the uninduced and inhibited controls. |
| Signal-to-Background Ratio | > 3-fold | The ratio of the induced sample's absorbance to the uninduced sample's absorbance is a key indicator of a successful assay. |
| Z-VAD-FMK Inhibitor Concentration | 10 - 100 µM | The effective concentration can vary depending on the cell type and the apoptosis-inducing stimulus.[5][6][7][8] |
Experimental Protocols
A detailed and standardized protocol is crucial for obtaining reproducible results.
Standard this compound Caspase Assay Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
1. Reagent Preparation:
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Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol. Store at 4°C.
-
2X Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol. Store at 4°C. Immediately before use, add DTT to a final concentration of 20 mM (this will be 10 mM in the final 1X reaction).
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This compound Substrate (4 mM Stock): Reconstitute the substrate in DMSO. Aliquot and store at -20°C, protected from light.
-
pNA Standard (Optional): Prepare a stock solution of p-nitroaniline in DMSO to create a standard curve for quantifying the amount of cleaved substrate.
2. Cell Lysate Preparation:
-
Induce apoptosis in your experimental cell population. For a negative control, use an uninduced cell population.
-
Harvest cells and wash once with ice-cold PBS.
-
Resuspend the cell pellet in cold Lysis Buffer (e.g., 100 µL per 2-5 x 10^6 cells).
-
Incubate on ice for 15-20 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
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Transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This is your cell lysate.
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Determine the protein concentration of the lysate (e.g., using a BCA assay).
3. Assay Procedure (96-well plate format):
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Add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.
-
For inhibitor controls, pre-incubate the lysate with Z-VAD-FMK (final concentration 20-50 µM) for 15-30 minutes at 37°C.
-
Add 50 µL of 2X Reaction Buffer (with freshly added DTT) to each well.
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Add 5 µL of the 4 mM this compound substrate to each well to start the reaction (final concentration will be ~200 µM).
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Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read the absorbance at 405 nm using a microplate reader.
Visual Guides
Caspase Signaling Pathway
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. abcam.com [abcam.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Caspase Inhibitor Z-VAD-FMK [promega.jp]
- 8. biocompare.com [biocompare.com]
How to improve the signal-to-noise ratio in a caspase-1 assay
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their caspase-1 assays and improve the signal-to-noise ratio.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during caspase-1 assays in a question-and-answer format.
Q1: Why is my background signal so high?
High background can be a significant issue, masking the true signal from caspase-1 activity. Several factors can contribute to this:
-
Non-specific substrate cleavage: Other proteases in the cell lysate can cleave the caspase-1 substrate, leading to a false-positive signal. The proteasome is a common culprit.
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Autofluorescence of compounds or cells: If you are using a fluorometric assay, the inherent fluorescence of your test compounds or the cells themselves can contribute to high background.
-
Sub-optimal plate choice: For luminescence assays, using clear or black plates can lead to signal bleed-through between wells or diminished signal, respectively, increasing background noise.[1]
-
Contaminated reagents: Reagents can become contaminated with proteases or fluorescent/luminescent substances.
To reduce high background:
-
Use a proteasome inhibitor: Including a proteasome inhibitor, such as MG-132, in your assay reagent can significantly reduce non-specific substrate cleavage.[1]
-
Run proper controls: Always include a "no-cell" control (medium only) to determine the background from your reagents and a "vehicle" control (cells treated with the vehicle your compound is dissolved in) to assess the effect of the vehicle on the cells.[1]
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Use a specific caspase-1 inhibitor: To confirm that the signal you are detecting is specific to caspase-1, run a parallel reaction with a specific caspase-1 inhibitor like Ac-YVAD-CHO.[2][3] This will help you determine the proportion of the signal that is due to caspase-1 activity.
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Choose the right microplate: For luminescence assays, use opaque, white multiwell plates to maximize signal and prevent well-to-well crosstalk.[1] For fluorescence assays, black plates are generally recommended to reduce background fluorescence.
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Optimize substrate concentration: Using an excessively high concentration of the substrate can lead to higher background. Titrate the substrate to find the optimal concentration that gives a good signal with minimal background.
Q2: My signal is too low. How can I increase it?
A weak signal can make it difficult to distinguish true caspase-1 activity from the background. Here are some reasons for a low signal and how to address them:
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Insufficient caspase-1 activation: The stimulus you are using may not be potent enough to induce a detectable level of caspase-1 activity in your cells.
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Sub-optimal cell number: Using too few cells will result in a low overall amount of caspase-1, leading to a weak signal.
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Incorrect timing of measurement: Caspase-1 activation is a transient event.[3] Measuring too early or too late after stimulation can result in a low signal.
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Cell health: Unhealthy cells may not respond optimally to stimuli, leading to lower caspase-1 activation.[1]
To increase your signal:
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Optimize stimulation conditions: Titrate the concentration of your stimulus and perform a time-course experiment to determine the optimal conditions for maximal caspase-1 activation.
-
Optimize cell number: As a starting point, 40,000–60,000 cells per well in a 96-well plate is recommended.[3] However, the optimal cell number should be determined empirically for your specific cell type and experimental conditions.
-
Measure released caspase-1: Instead of measuring caspase-1 activity in the total cell lysate, consider measuring the activity in the cell culture supernatant. This can sometimes provide a better signal-to-background ratio.[1]
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Ensure cells are healthy: Maintain good cell culture practices to ensure your cells are healthy and responsive before starting the experiment.
Q3: How can I improve the overall signal-to-noise ratio?
The signal-to-noise (S/N) ratio is a critical parameter for a successful assay. A higher S/N ratio indicates a more robust and reliable assay.
Strategies to improve the S/N ratio:
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Implement the strategies for reducing background and increasing signal mentioned above.
-
Optimize incubation times: Allow the reaction to proceed for a sufficient amount of time to generate a strong signal without significantly increasing the background. A typical incubation time is 1-2 hours at 37°C.[4]
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Use a sensitive detection method: Luminescence-based assays often have a better signal-to-noise ratio compared to fluorescence-based assays due to lower inherent background.[5]
-
Ensure proper instrument settings: Optimize the gain and integration time of your plate reader to achieve the best sensitivity and dynamic range for your assay.[1]
Quantitative Data Summary
The following table summarizes the expected impact of key experimental parameters on the signal and background in a caspase-1 assay. The values are illustrative and should be optimized for your specific experimental setup.
| Parameter | Condition | Expected Signal | Expected Background | Expected Signal-to-Noise Ratio |
| Cell Number | Low (e.g., 10,000 cells/well) | Low | Low | Low |
| Optimal (e.g., 50,000 cells/well) | High | Low | High | |
| High (e.g., 200,000 cells/well) | High | May Increase | Variable | |
| Caspase-1 Inhibitor | Without Ac-YVAD-CHO | Total Signal | N/A | N/A |
| (Ac-YVAD-CHO) | With Ac-YVAD-CHO (1µM) | Reduced (Specific Signal) | Background Signal | Improved Specificity |
| Proteasome Inhibitor | Without MG-132 | May be inflated | High | Low |
| (MG-132) | With MG-132 (e.g., 10-50 µM) | Specific Signal | Reduced | Improved |
| Plate Type (Luminescence) | Clear Plate | Variable | High (crosstalk) | Low |
| Black Plate | Diminished | Low | Moderate | |
| Opaque White Plate | Maximal | Minimal | Optimal |
Detailed Experimental Protocols
Here are detailed methodologies for a generic fluorometric and a luminescence-based caspase-1 assay.
Fluorometric Caspase-1 Assay Protocol
This protocol is based on the detection of a fluorescent product generated by the cleavage of a caspase-1-specific substrate, such as YVAD-AFC.
Materials:
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Cells of interest
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Cell culture medium
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Stimulus for caspase-1 activation
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96-well black, clear-bottom plates
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Cell Lysis Buffer
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2X Reaction Buffer
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DTT (1M stock)
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Caspase-1 substrate (e.g., YVAD-AFC, 1mM stock)
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Caspase-1 inhibitor (e.g., Ac-YVAD-CHO)
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Proteasome inhibitor (e.g., MG-132)
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Fluorescence microplate reader
Procedure:
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Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at the predetermined optimal density and allow them to adhere overnight.
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Induction of Apoptosis: Treat cells with the desired stimulus to induce caspase-1 activation. Include appropriate controls (untreated, vehicle-treated).
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Sample Preparation:
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For adherent cells, remove the culture medium and wash the cells with cold PBS.
-
Add 50 µL of chilled Cell Lysis Buffer to each well and incubate on ice for 10 minutes.
-
Centrifuge the plate to pellet cell debris.
-
-
Assay Reaction:
-
Prepare the Reaction Mix by adding DTT to the 2X Reaction Buffer to a final concentration of 10 mM.
-
In a new 96-well black plate, add 50 µL of the cell lysate to each well.
-
Add 50 µL of the Reaction Mix to each well.
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Add 5 µL of the 1mM YVAD-AFC substrate to each well (final concentration 50 µM).
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For inhibitor controls, pre-incubate the lysate with the inhibitor before adding the substrate.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
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Measurement: Read the fluorescence using a microplate reader with excitation at 400 nm and emission at 505 nm.
Luminescence-based Caspase-1 Assay Protocol (e.g., Caspase-Glo® 1)
This protocol is a homogeneous "add-mix-measure" assay that is simpler and often more sensitive than fluorometric assays.
Materials:
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Cells of interest
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Cell culture medium
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Stimulus for caspase-1 activation
-
96-well opaque white plates
-
Caspase-Glo® 1 Reagent (contains substrate, buffer, and luciferase)
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Caspase-1 inhibitor (e.g., Ac-YVAD-CHO)
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Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well opaque white plate as described for the fluorometric assay.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 1 Reagent according to the manufacturer's instructions.
-
Assay Reaction:
-
Equilibrate the plate and the Caspase-Glo® 1 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 1 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
For inhibitor controls, a separate aliquot of the reagent can be prepared containing Ac-YVAD-CHO.
-
-
Incubation: Mix the contents by orbital shaking for 30-60 seconds. Incubate at room temperature for 1 hour to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
Signaling Pathway and Experimental Workflow Diagrams
Caspase-1 Activation Signaling Pathway
Caption: Caspase-1 activation via the NLRP3 inflammasome pathway.
Caspase-1 Assay Experimental Workflow
Caption: General experimental workflow for a caspase-1 assay.
References
Technical Support Center: Caspase Assays Using Ac-VAD-pNA and Related Substrates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Ac-VAD-pNA and similar chromogenic substrates for caspase activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for a caspase assay?
The optimal final concentration of this compound and related pNA substrates (like Ac-DEVD-pNA for caspase-3/7, Ac-YVAD-pNA for caspase-1, and Ac-IETD-pNA for caspase-8) is typically in the range of 50-200 µM.[1][2] A commonly used final concentration is 200 µM.[1] It is recommended to perform a substrate titration experiment to determine the optimal concentration for your specific experimental conditions, as this can be influenced by the cell type, the expected level of caspase activity, and the specific caspase being assayed.
Q2: How should I prepare the pNA standard curve?
A pNA standard curve is essential for quantifying caspase activity. You can prepare a series of pNA solutions with concentrations ranging from 10 µM to 200 µM by diluting a stock solution of pNA in the 1X Assay Buffer. The absorbance of these standards is then measured at 405 nm to generate a standard curve of absorbance versus pNA concentration.[3][4]
Q3: What are the key differences between the intrinsic and extrinsic apoptosis pathways?
The intrinsic pathway is initiated by internal cellular stress signals, such as DNA damage or growth factor withdrawal, leading to the release of cytochrome c from the mitochondria and the activation of caspase-9.[5][6][7][8] The extrinsic pathway is triggered by extracellular signals, such as the binding of death ligands (e.g., FasL, TNF-α) to death receptors on the cell surface, which leads to the activation of caspase-8.[5][6][7][8][9] Both pathways converge on the activation of executioner caspases, like caspase-3.[6][10]
Q4: Can this compound be used to measure the activity of caspases other than caspase-1?
While Ac-YVAD-pNA is more specific for caspase-1, this compound can be cleaved by other caspases, although with lower efficiency.[11] It's important to note that caspase substrates can have overlapping specificity.[12] To confirm the activity of a specific caspase, it is recommended to use a specific inhibitor as a negative control or to use complementary methods like Western blotting for the cleaved caspase.[12]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Background Signal | 1. Contamination of reagents with active caspases. | 1. Use fresh, sterile reagents. Aliquot reagents to avoid repeated freeze-thaw cycles and potential contamination. |
| 2. Non-specific substrate cleavage by other proteases. | 2. Include a protease inhibitor cocktail (that does not inhibit caspases) in your lysis buffer. | |
| 3. Substrate instability or degradation. | 3. Protect the this compound substrate from light and store it properly at -20°C.[13] Prepare fresh working solutions for each experiment. | |
| Low or No Signal | 1. Insufficient caspase activity in the sample. | 1. Ensure that apoptosis has been effectively induced. Perform a time-course experiment to determine the optimal time point for measuring caspase activity after induction.[1] Increase the amount of cell lysate used in the assay.[1] |
| 2. Inactive enzyme due to improper sample handling. | 2. Keep cell lysates on ice to prevent caspase degradation.[1] Ensure the lysis buffer contains DTT, which is required for caspase activity.[13] | |
| 3. Sub-optimal substrate concentration. | 3. Perform a substrate titration to determine the optimal concentration for your experimental setup. | |
| 4. Incorrect wavelength measurement. | 4. Ensure the plate reader is set to measure absorbance at 405 nm.[1][3] | |
| Inconsistent Results | 1. Pipetting errors or inaccurate sample volumes. | 1. Use calibrated pipettes and ensure accurate and consistent pipetting. |
| 2. Bubbles in the wells of the microplate. | 2. Be careful to avoid introducing bubbles when adding reagents to the wells. Centrifuge the plate briefly to remove any bubbles. | |
| 3. Variation in incubation time or temperature. | 3. Ensure all samples are incubated for the same amount of time at the specified temperature (typically 37°C).[1] |
Quantitative Data Summary
Table 1: Recommended Concentrations for Caspase Assay Components
| Component | Stock Solution Concentration | Final Concentration in Assay |
| This compound (or related substrate) | 2-4 mM in DMSO | 50-200 µM |
| p-Nitroaniline (pNA) Standard | 10-40 mM in DMSO | 10-200 µM for standard curve |
| Dithiothreitol (DTT) | 1 M | 5-10 mM in Lysis and Reaction Buffers |
| Cell Lysate Protein | N/A | 50-200 µg per reaction |
Experimental Protocols
Detailed Protocol for Caspase Activity Assay
This protocol provides a general procedure for measuring caspase activity in cell lysates using a chromogenic substrate like this compound.
I. Reagent Preparation
-
Lysis Buffer: Prepare a lysis buffer containing a non-ionic detergent (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT). Store on ice.
-
2X Reaction Buffer: Prepare a 2X reaction buffer (e.g., 100 mM HEPES, pH 7.2, 100 mM NaCl, 0.2% CHAPS, 20 mM EDTA, 10% Glycerol, and 20 mM DTT).[2]
-
Substrate Stock Solution: Prepare a 4 mM stock solution of this compound in sterile DMSO. Store at -20°C, protected from light.[1]
-
pNA Standard Stock Solution: Prepare a 10 mM stock solution of pNA in DMSO. Store at -20°C.
II. Sample Preparation
-
Induce apoptosis in your cells using the desired method. Include an uninduced control group.
-
Harvest cells (for both adherent and suspension cells, collect the entire population) and wash once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 1-5 x 10^6 cells in 50 µL).[1]
-
Incubate the cell suspension on ice for 10-15 minutes.[1]
-
Centrifuge at 10,000 x g for 1 minute at 4°C.[1]
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This is your cell lysate.
-
Determine the protein concentration of the cell lysate using a suitable protein assay (e.g., Bradford assay).
III. Assay Procedure
-
pNA Standard Curve:
-
Prepare serial dilutions of the pNA stock solution in 1X Assay Buffer to obtain concentrations from 200 µM down to 0 µM (blank).
-
Add 100 µL of each standard dilution to separate wells of a 96-well plate.
-
-
Caspase Activity Measurement:
-
In separate wells of the 96-well plate, add 50-200 µg of protein from your cell lysate, bringing the total volume to 50 µL with Lysis Buffer.
-
Add 50 µL of 2X Reaction Buffer to each well containing the cell lysate.
-
To initiate the reaction, add 5 µL of the 4 mM this compound substrate stock solution to each well (final concentration of 200 µM).
-
Include the following controls:
-
Blank: Lysis Buffer without cell lysate.
-
Negative Control: Lysate from uninduced cells.
-
Inhibitor Control (optional): Lysate from induced cells pre-incubated with a specific caspase inhibitor.
-
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, or until a yellow color develops.[1] Protect the plate from light.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
IV. Data Analysis
-
Subtract the absorbance of the blank from all standard and sample readings.
-
Plot the absorbance of the pNA standards versus their known concentrations to generate a standard curve.
-
Use the equation of the standard curve to determine the concentration of pNA produced in each sample.
-
Calculate the caspase activity, often expressed as nmol of pNA released per hour per mg of protein.
Visualizations
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencellonline.com [sciencellonline.com]
- 4. 3hbiomedical.com [3hbiomedical.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Biochemical Pathways of Caspase Activation During Apoptosis | Annual Reviews [annualreviews.org]
- 9. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. scbt.com [scbt.com]
- 12. Caspase assay selection guide | Abcam [abcam.com]
- 13. takarabio.com [takarabio.com]
Dealing with assay interference and artifacts with Ac-VAD-pNA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when using Ac-VAD-pNA and related chromogenic caspase substrates.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a colorimetric method for detecting caspase activity. The substrate consists of a short peptide sequence (e.g., VAD, DEVD, YVAD) recognized by a specific caspase, linked to a chromophore, p-nitroaniline (pNA). When an active caspase cleaves the peptide sequence, pNA is released. Free pNA has a yellow color and can be quantified by measuring its absorbance at 405 nm. The amount of pNA produced is directly proportional to the caspase activity in the sample.
Q2: Is this compound specific to one caspase?
The peptide sequence determines the substrate's specificity for different caspases. While the user specified "this compound," it's important to note that other, more commonly cited substrates are used for specific caspases:
-
Ac-DEVD-pNA: Primarily a substrate for caspase-3 and caspase-7.[1][2][3][4][5][6]
-
Ac-VDVAD-pNA: A substrate for caspase-2.[9]
It is crucial to understand that these substrates are not entirely specific and can be cleaved by other caspases, especially when used in complex cell lysates where multiple caspases may be active.[10] Therefore, results should be interpreted with caution, and the use of specific caspase inhibitors as controls is recommended.
Q3: What is the role of Dithiothreitol (DTT) in the assay buffer?
DTT is a reducing agent that is essential for optimal caspase activity.[11][12] Caspases are cysteine proteases, and the cysteine residue in their active site must be in a reduced state for the enzyme to be active. DTT helps to maintain this reduced state, preventing oxidation that can lead to enzyme inactivation and aggregation.[13]
Q4: Can detergents in my lysis buffer interfere with the assay?
Yes, certain detergents can interfere with the assay. While detergents are necessary for efficient cell lysis, some, like SDS, can denature proteins, including caspases, leading to inaccurate measurements. Non-ionic detergents like Triton X-100 or NP-40 at sub-lytic concentrations are generally recommended. However, it's important to note that even these detergents can sometimes induce apoptosis and activate caspases, so proper controls are essential.[9][14]
Troubleshooting Guide
This guide addresses common problems encountered during caspase activity assays using pNA-based substrates.
Problem 1: High Background Absorbance
High background can mask the true signal from caspase activity, leading to a low signal-to-noise ratio and inaccurate results.
| Potential Cause | Recommended Solution |
| Spontaneous Substrate Hydrolysis | pNA substrates can hydrolyze spontaneously in aqueous solutions, especially at a pH above 7.4. Prepare fresh substrate solutions and add them to the reaction immediately before measurement. Avoid prolonged storage of diluted substrates. |
| Excessive Lysate Concentration | Too much protein in the cell lysate can lead to high background absorbance and light scattering. Determine the protein concentration of your lysate and use a consistent amount (typically 50-200 µg) per assay. |
| Contaminated Reagents | Buffers or water contaminated with bacteria or other substances can contribute to high background. Use sterile, high-purity reagents and filter-sterilize buffers if necessary. |
| Extended Incubation Time | Long incubation times can increase the non-enzymatic breakdown of the substrate. Optimize the incubation time to be within the linear range of the reaction.[15] |
| Colored Compounds in Sample | If your sample (e.g., from a compound screen) is colored, it will absorb light at 405 nm and contribute to the background. Run a sample blank control containing the lysate and buffer but no this compound substrate. Subtract this reading from your experimental values.[16][17][18] |
Problem 2: No Signal or Weak Signal
A lack of signal can be frustrating, but it often points to a specific issue with the experimental setup or the biological system.
| Potential Cause | Recommended Solution |
| Inefficient Cell Lysis | If cells are not lysed properly, the caspases will not be released into the lysate. Ensure your lysis buffer is effective and that you are following the recommended protocol for incubation and centrifugation. |
| Inactive Caspases | Caspases may be inactive due to oxidation. Ensure that DTT is added to the reaction buffer immediately before use.[11][12][13] Store lysates at -80°C to preserve enzyme activity. |
| Incorrect Assay Timing | Caspase activation is a transient event. If you measure too early or too late after inducing apoptosis, you may miss the peak of activity. Perform a time-course experiment to determine the optimal time point for your model system. |
| Insufficient Apoptosis Induction | The stimulus used to induce apoptosis may not be effective in your cell type or at the concentration used. Confirm apoptosis induction using an orthogonal method, such as western blotting for cleaved PARP or Annexin V staining. |
| Incorrect Wavelength | Ensure your plate reader is set to measure absorbance at 405 nm.[15] |
Problem 3: Inconsistent or Irreproducible Results
Variability between replicates or experiments can undermine the reliability of your data.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Inaccurate pipetting can lead to significant variability. Use calibrated pipettes and be consistent in your technique. |
| Temperature Fluctuations | Caspase activity is temperature-dependent. Ensure all samples and reagents are equilibrated to the correct temperature before starting the reaction and maintain a consistent incubation temperature. |
| Variable Cell Numbers | Ensure you start with a consistent number of cells for each sample. |
| DMSO Concentration | If testing compounds dissolved in DMSO, be aware that high concentrations of DMSO can affect caspase activity. Keep the final DMSO concentration consistent across all samples and below a level that impacts your cells (typically <0.5%).[19][20][21] |
| pH of Lysate/Buffer | The pH of the reaction buffer should be optimal for caspase activity (typically pH 7.2-7.5). A pH above 7.4 can inhibit the activation of procaspase-3.[22][23] |
Experimental Protocols
Key Experiment: Caspase-3/7 Activity Assay
This protocol provides a general framework for measuring caspase-3/7 activity in cell lysates using Ac-DEVD-pNA.
Materials:
-
Cells (adherent or suspension)
-
Apoptosis-inducing agent
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)
-
2x Reaction Buffer (40 mM HEPES, pH 7.5, 20% Glycerol, 4 mM DTT)
-
Ac-DEVD-pNA substrate (4 mM stock in DMSO)
-
96-well clear flat-bottom plate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Induce Apoptosis: Treat cells with the desired apoptosis-inducing agent for the optimized duration. Include an untreated control.
-
Cell Lysis:
-
For adherent cells, wash with ice-cold PBS, then add 100 µL of Cell Lysis Buffer per 1-2 x 10^6 cells. Incubate on ice for 10 minutes. Scrape cells and transfer to a microfuge tube.
-
For suspension cells, pellet by centrifugation (500 x g, 5 min), wash with ice-cold PBS, and resuspend in Cell Lysis Buffer.
-
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Transfer the supernatant (cytosolic extract) to a new tube. Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
Assay Setup:
-
In a 96-well plate, add 50-100 µg of protein lysate per well.
-
Adjust the volume of each well to 50 µL with Cell Lysis Buffer.
-
Prepare a blank for each sample containing lysate but no substrate.
-
Add 50 µL of 2x Reaction Buffer to each well.
-
-
Initiate Reaction: Add 5 µL of 4 mM Ac-DEVD-pNA to each well (final concentration 200 µM).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Subtract the blank reading from the sample reading. Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase activity.
Visualizations
Mechanism of Ac-DEVD-pNA Cleavage
Caption: Workflow of the colorimetric caspase-3/7 assay using Ac-DEVD-pNA.
Apoptosis Signaling Pathway Leading to Caspase-3 Activation
Caption: Intrinsic and extrinsic pathways converge on the activation of caspase-3.[7][15][16][17][18][24][25]
Troubleshooting Workflow for High Background
Caption: A logical workflow for troubleshooting high background signals.
References
- 1. Frontiers | Impact of Extracellular pH on Apoptotic and Non-Apoptotic TRAIL-Induced Signaling in Pancreatic Ductal Adenocarcinoma Cells [frontiersin.org]
- 2. goldbio.com [goldbio.com]
- 3. Screening of caspase-3 inhibitors from natural molecule database using e-pharmacophore and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. Treatment of cells with detergent activates caspases and induces apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Why is DTT used in detecting caspase activity? | AAT Bioquest [aatbio.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Relationship between intracellular pH, metabolic co-factors and caspase-3 activation in cancer cells during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Apoptosis - Wikipedia [en.wikipedia.org]
- 25. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ac-VAD-pNA Caspase Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Ac-VAD-pNA colorimetric caspase assay.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Signal | Insufficient Caspase Activity: The concentration of active caspases in your sample may be too low. | - Increase the amount of cell lysate or purified enzyme used in the assay.- Optimize the induction of apoptosis to ensure sufficient caspase activation.- Ensure the cell lysis procedure is efficient without denaturing the caspases. |
| Sub-optimal Incubation Time: The reaction may not have proceeded long enough to generate a detectable signal. | - Increase the incubation time. If you have very low caspase activity, incubation can be extended up to overnight.[1]- Perform a time-course experiment (e.g., measure absorbance at 30, 60, 90, and 120 minutes) to determine the optimal incubation period for your specific conditions. | |
| Reagent Degradation: The this compound substrate or the assay buffer components may have degraded. | - Ensure all reagents are stored correctly, typically at -20°C and protected from light.[2]- Avoid repeated freeze-thaw cycles of the substrate and other kit components.[2]- Prepare fresh assay buffer and substrate solutions. | |
| Incorrect Wavelength: The absorbance is not being read at the optimal wavelength for pNA. | - Ensure your plate reader or spectrophotometer is set to measure absorbance at 405 nm.[2][3] | |
| High Background Signal | Non-Specific Substrate Cleavage: Other proteases in the cell lysate may be cleaving the this compound substrate. | - Include a negative control with a specific caspase inhibitor (e.g., Z-VAD-FMK) to determine the level of non-caspase-mediated cleavage.[4] |
| Contaminated Reagents: Reagents may be contaminated with proteases or other substances that interfere with the assay. | - Use fresh, high-quality reagents and sterile techniques. | |
| Spontaneous Substrate Degradation: The this compound substrate may be degrading over time. | - Prepare fresh substrate dilutions for each experiment. | |
| High Variability Between Replicates | Pipetting Errors: Inconsistent volumes of reagents or samples were added to the wells. | - Use calibrated pipettes and ensure proper pipetting technique.- Prepare a master mix of reagents to be added to all wells to minimize pipetting variability. |
| Inconsistent Incubation Conditions: Temperature fluctuations during incubation can affect enzyme kinetics. | - Ensure a stable and uniform temperature of 37°C across all wells during incubation.[1][4] | |
| Cell Lysis Inconsistency: Incomplete or variable cell lysis can lead to different amounts of caspase being released. | - Ensure a consistent and thorough cell lysis procedure for all samples. |
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a colorimetric method to detect the activity of caspases, which are key enzymes in the process of apoptosis (programmed cell death). The substrate, Acetyl-Valyl-Alaninyl-Aspartyl-p-Nitroanilide (this compound), is a synthetic peptide that mimics the natural cleavage site of caspases. When an active caspase cleaves the substrate, it releases the chromophore p-nitroaniline (pNA). The amount of released pNA is directly proportional to the caspase activity and can be quantified by measuring the absorbance of light at 405 nm.[2][3]
Q2: How do I determine the optimal incubation time for my experiment?
The optimal incubation time depends on the concentration of active caspases in your sample. A general recommendation is to incubate for 1-2 hours at 37°C.[2] However, for samples with expected low caspase activity, a longer incubation period may be necessary.
To determine the optimal time for your specific experimental conditions, it is highly recommended to perform a kinetic analysis. This involves measuring the absorbance at multiple time points (e.g., every 15-30 minutes for 2-4 hours). The optimal incubation time is the point within the linear range of the reaction, where the signal is sufficiently above the background but before the reaction reaches a plateau (substrate limitation or enzyme instability).
Q3: What are the critical components of the assay buffer?
A typical assay buffer includes a buffering agent (e.g., HEPES or Tris-HCl) to maintain a pH of around 7.2-7.5, a reducing agent like Dithiothreitol (DTT) to maintain the caspases in their active state, and a non-ionic detergent (e.g., CHAPS or NP-40) to help lyse the cells and solubilize proteins.[4]
Q4: How should I prepare my cell lysates?
Cell lysates should be prepared on ice to minimize protease activity and preserve caspase stability. A common method involves resuspending the cell pellet in a lysis buffer and incubating on ice for 15-30 minutes.[1][2] After incubation, the lysate should be centrifuged at high speed (e.g., 10,000-16,000 x g) at 4°C to pellet the cell debris. The resulting supernatant contains the cytosolic proteins, including caspases, and should be used for the assay.[1][2]
Q5: Why is a pNA standard curve important?
A p-nitroaniline (pNA) standard curve is essential for accurately quantifying the amount of pNA produced in your reaction, which directly correlates to the caspase activity. By creating a standard curve with known concentrations of pNA, you can convert the absorbance values of your samples into the absolute amount of pNA released. This allows for a more precise and comparable measurement of caspase activity across different experiments and samples.[1]
Experimental Protocols
Preparation of a pNA Standard Curve
-
Prepare a stock solution of pNA (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the pNA stock solution in the assay buffer to create a range of standards (e.g., 0, 10, 25, 50, 100, 150, 200 µM).
-
Add 100 µL of each standard dilution to a separate well of a 96-well plate.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Plot the absorbance values against the corresponding pNA concentrations to generate a standard curve.
Caspase Activity Assay
-
Prepare cell lysates as described in the FAQs.
-
In a 96-well plate, add your cell lysate (e.g., 50 µL) to each well. Include a blank control with lysis buffer only.
-
Prepare a reaction mix containing the assay buffer and this compound substrate.
-
Add the reaction mix (e.g., 50 µL) to each well to initiate the reaction.
-
Incubate the plate at 37°C for the desired amount of time (e.g., 1-2 hours), protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the caspase activity by subtracting the blank reading and using the pNA standard curve to determine the concentration of pNA produced.
Visualizations
Caption: Experimental workflow for the this compound caspase activity assay.
Caption: Major caspase activation signaling pathways leading to apoptosis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of cell death-based method for the selectivity screening of caspase-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
How to address high variability in Ac-VAD-pNA assay results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing high variability in their Ac-VAD-pNA (Acetyl-Valyl-Alanyl-Aspartyl-p-Nitroanilide) assay results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a colorimetric method used to measure the activity of caspase-1. Caspase-1, a key enzyme in inflammatory pathways, recognizes the tetrapeptide sequence Val-Ala-Asp. The assay utilizes a synthetic substrate, this compound, which is composed of this tetrapeptide linked to a colorimetric reporter molecule, p-nitroaniline (pNA). When caspase-1 is active, it cleaves the substrate, releasing free pNA. This released pNA has a yellow color and can be quantified by measuring its absorbance at 405 nm. The amount of pNA produced is directly proportional to the caspase-1 activity in the sample.
Q2: What are the major applications of the this compound assay?
The this compound assay is widely used in research and drug development to:
-
Investigate the activation of the inflammasome, a multi-protein complex that activates caspase-1.
-
Screen for inhibitors of caspase-1, which are potential therapeutics for inflammatory diseases.
-
Study the signaling pathways involved in apoptosis and pyroptosis, a form of programmed cell death.
-
Assess the inflammatory response of cells to various stimuli, such as pathogens or toxins.
Q3: What is considered "high variability" in this assay?
Troubleshooting Guide
Issue 1: High Background Signal in Control Wells
Question: My negative control wells (without inducer of apoptosis) are showing a high absorbance reading, close to my positive control wells. What could be the cause?
Answer: High background can be caused by several factors:
-
Spontaneous Apoptosis in Cell Culture: All cell cultures have a basal level of apoptosis, which can lead to some caspase-1 activity even in untreated cells.[1]
-
Contamination: Microbial contamination of reagents or cell cultures can introduce proteases that may cleave the substrate.
-
Substrate Instability: The this compound substrate may degrade over time, especially if not stored correctly, leading to the spontaneous release of pNA.
-
Non-specific Protease Activity: Other proteases in the cell lysate besides caspase-1 may cleave the substrate.
Troubleshooting Steps:
-
Check for Contamination: Visually inspect cell cultures for any signs of microbial contamination. Use fresh, sterile reagents.
-
Optimize Cell Seeding Density: High cell density can lead to increased spontaneous apoptosis. Try reducing the number of cells seeded per well.
-
Use a "No-Cell" Control: To differentiate between caspase activity in untreated cells and non-specific signal, include a control well with culture medium and assay reagents but no cells.[1]
-
Aliquot and Store Substrate Properly: Aliquot the this compound substrate upon receipt and store it at -20°C or -80°C, protected from light and repeated freeze-thaw cycles.
-
Include a Caspase-1 Inhibitor Control: Use a specific caspase-1 inhibitor (e.g., Ac-YVAD-CHO) to confirm that the signal is due to caspase-1 activity.[2]
Issue 2: Inconsistent Readings Between Replicate Wells
Question: I am observing a large variation in absorbance readings among my replicate wells for the same condition. What are the likely causes?
Answer: Inconsistent readings are often due to technical errors during the assay setup.
-
Pipetting Inaccuracies: Small volumes are often used in this assay, and even minor pipetting errors can lead to significant variations.
-
Improper Mixing: Inadequate mixing of reagents in the wells can lead to a non-uniform reaction.
-
Temperature Gradients: Variations in temperature across the microplate can affect enzyme kinetics.
-
"Edge Effects" in Microplates: Wells on the outer edges of the plate are more prone to evaporation, which can concentrate the reactants and alter the reaction rate.[1]
Troubleshooting Steps:
-
Calibrate Pipettes: Ensure that all pipettes are properly calibrated.
-
Gentle but Thorough Mixing: After adding all reagents, gently tap the plate or use a plate shaker to ensure proper mixing without introducing bubbles.
-
Pre-warm Reagents: Allow all reagents to equilibrate to room temperature before starting the assay.
-
Avoid Using Outer Wells: To minimize edge effects, avoid using the outermost wells of the microplate for samples. Instead, fill these wells with sterile water or PBS to create a humidified environment.
-
Prepare a Master Mix: For each condition, prepare a master mix of the reagents (buffer, substrate) to be added to all replicate wells to ensure consistency.
Issue 3: Low Signal or No Signal in Induced Samples
Question: I have treated my cells to induce apoptosis, but I am not seeing a significant increase in absorbance compared to my negative control. What could be wrong?
Answer: A weak or absent signal can be due to issues with the cells, the reagents, or the timing of the measurement.
-
Ineffective Induction of Apoptosis: The stimulus used may not be effectively inducing apoptosis and caspase-1 activation in your cell type.
-
Incorrect Timing of Measurement: Caspase activation is a transient event. The peak of caspase-1 activity might have been missed if the measurement was taken too early or too late.[3]
-
Inactive Enzyme: The caspase-1 in your samples may have degraded due to improper sample handling or storage.
-
Sub-optimal Assay Conditions: The pH or temperature of the assay buffer may not be optimal for caspase-1 activity.
Troubleshooting Steps:
-
Confirm Apoptosis Induction: Use an alternative method, such as Western blotting for cleaved caspase-1 or PARP, to confirm that your treatment is inducing apoptosis.
-
Perform a Time-Course Experiment: Measure caspase-1 activity at multiple time points after inducing apoptosis to determine the peak of activity.
-
Proper Sample Handling: Prepare cell lysates on ice and store them at -80°C if not used immediately. Avoid repeated freeze-thaw cycles.
-
Check Assay Buffer: Ensure the assay buffer is at the optimal pH (typically 7.2-7.5) and temperature for the assay.
Data Presentation
The following table illustrates how high variability in absorbance readings can be improved by implementing proper troubleshooting techniques.
| Sample Condition | Replicate | Absorbance (405 nm) - High Variability | Absorbance (405 nm) - Improved |
| Negative Control | 1 | 0.152 | 0.121 |
| 2 | 0.189 | 0.125 | |
| 3 | 0.145 | 0.123 | |
| Average ± SD | 0.162 ± 0.023 | 0.123 ± 0.002 | |
| Treated Sample | 1 | 0.356 | 0.452 |
| 2 | 0.489 | 0.448 | |
| 3 | 0.298 | 0.455 | |
| Average ± SD | 0.381 ± 0.097 | 0.452 ± 0.004 |
Experimental Protocols
Detailed Protocol for this compound Caspase-1 Assay
This protocol is a general guideline and may need to be optimized for specific cell types and experimental conditions.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound substrate (typically dissolved in DMSO)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Treat cells with the apoptosis-inducing agent for the desired time. Include untreated control wells.
-
-
Preparation of Cell Lysates:
-
Centrifuge the plate to pellet the cells.
-
Carefully remove the supernatant.
-
Add 50 µL of ice-cold Cell Lysis Buffer to each well.
-
Incubate on ice for 10-15 minutes.
-
-
Assay Reaction:
-
Add 50 µL of Assay Buffer to each well containing the cell lysate.
-
Add 5 µL of this compound substrate to each well. The final concentration of the substrate typically ranges from 50 to 200 µM.
-
Mix gently by tapping the plate.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the "no-cell" control from all readings.
-
Calculate the average and standard deviation for each condition.
-
The fold-increase in caspase-1 activity can be calculated by dividing the average absorbance of the treated samples by the average absorbance of the untreated control.
-
Visualizations
Caspase-1 Activation Signaling Pathway
Caption: Canonical pathway of Caspase-1 activation through the NLRP3 inflammasome.
Experimental Workflow for Troubleshooting High Variability
Caption: A logical workflow for systematically troubleshooting high variability in the this compound assay.
References
Choosing the correct plate reader settings for Ac-VAD-pNA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Ac-VAD-pNA substrate for caspase activity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which caspases does it detect?
This compound (Acetyl-Valyl-Alanyl-Aspartyl-p-Nitroanilide) is a colorimetric substrate used to measure the activity of certain caspases, a family of proteases involved in apoptosis and inflammation. While it can be cleaved by several caspases, it is commonly used as a substrate for caspases such as caspase-1 and caspase-3.
Q2: What is the principle of the this compound assay?
The assay is based on the enzymatic cleavage of the this compound substrate by active caspases. This cleavage releases the chromophore p-nitroaniline (pNA). The amount of released pNA is directly proportional to the caspase activity in the sample and can be quantified by measuring the absorbance of light at a specific wavelength.
Q3: What is the optimal wavelength to measure the pNA product?
The released p-nitroaniline (pNA) has a maximum absorbance at 405 nm.[1][2][3] Therefore, the plate reader should be set to measure absorbance at 405 nm. A wavelength of 400 nm can also be used.[4][5]
Q4: What type of microplate should I use for this assay?
For absorbance assays like the this compound assay, it is essential to use clear, flat-bottom 96-well plates to ensure accurate absorbance readings.[4][6]
Experimental Protocol: Caspase Activity Assay using this compound
This protocol provides a general guideline. Optimization may be required for specific cell types and experimental conditions.
1. Reagent Preparation:
-
Lysis Buffer: A common lysis buffer composition is 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol. Immediately before use, add a reducing agent like Dithiothreitol (DTT) to a final concentration of 10 mM.[4][6] Protease inhibitors (other than those targeting cysteine proteases) can also be added to prevent non-specific protein degradation.
-
Assay Buffer: A typical assay buffer consists of 20 mM HEPES (pH 7.4), 10% glycerol, and 2 mM DTT.
-
This compound Substrate: Prepare a stock solution of this compound in sterile DMSO. The final working concentration in the assay usually ranges from 50 to 200 µM. The stock solution should be stored at -20°C and protected from light.
-
pNA Standard (Optional but Recommended): To quantify the caspase activity, a standard curve can be generated using known concentrations of pNA. Prepare a stock solution of pNA in the assay buffer.
2. Sample Preparation (Cell Lysates):
-
Induce apoptosis in your cells using the desired treatment. Include a negative control of untreated cells.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer. The volume of lysis buffer will depend on the number of cells. A common starting point is 100 µL of lysis buffer per 1-5 million cells.[4]
-
Incubate the cell suspension on ice for 15-30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This contains the active caspases.
-
Determine the protein concentration of the lysate using a suitable protein assay method (e.g., Bradford assay). It is important to normalize the caspase activity to the total protein concentration.
3. Assay Procedure:
-
In a 96-well plate, add your cell lysate (containing 50-200 µg of protein) to each well.[4][6] Adjust the volume with assay buffer to a final volume of 50 µL.
-
Controls:
-
Blank: Assay buffer only (no lysate).
-
Negative Control: Lysate from untreated cells.
-
Inhibitor Control (Optional): Pre-incubate the lysate from treated cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK) before adding the substrate to confirm that the measured activity is due to caspases.
-
-
Add 50 µL of the this compound working solution to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may need to be optimized.
-
Measure the absorbance at 405 nm using a microplate reader.
Plate Reader Settings Summary
| Parameter | Recommended Setting | Notes |
| Wavelength | 405 nm (or 400 nm) | This is the absorbance maximum for the pNA product.[1][2][3][4][5] |
| Plate Type | 96-well, clear, flat-bottom | Essential for accurate absorbance readings.[4][6] |
| Read Mode | Absorbance | |
| Incubation Temperature | 37°C | Optimal temperature for caspase activity. |
| Incubation Time | 1 - 2 hours | May require optimization based on the level of caspase activity. |
| Shaking | Gentle shaking before reading | To ensure a homogenous solution. |
Experimental Workflow
Caption: Experimental workflow for the this compound caspase assay.
Troubleshooting Guide
High background, low signal, and high variability are common issues in plate-based assays. This guide provides a systematic approach to troubleshooting your this compound experiments.
Caption: Troubleshooting logic for the this compound caspase assay.
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | Contamination of reagents (lysis buffer, assay buffer, or substrate). | Prepare fresh, sterile buffers. Ensure that the DMSO used to dissolve the substrate is of high quality and anhydrous. |
| Spontaneous breakdown of the this compound substrate. | Protect the substrate stock and working solutions from light. Prepare the working solution fresh for each experiment. | |
| Non-specific protease activity in the cell lysate. | Add a cocktail of protease inhibitors (excluding cysteine protease inhibitors) to the lysis buffer. | |
| Plate reader issue. | Check the absorbance of the blank wells. If high, there might be an issue with the plate reader or the plate itself. | |
| Low or No Signal | Inefficient cell lysis and release of caspases. | Optimize the lysis buffer composition and the incubation time on ice. Ensure complete cell disruption. |
| Insufficient induction of apoptosis. | Confirm apoptosis induction using a secondary method (e.g., Western blot for cleaved PARP or caspase-3). Use a positive control for apoptosis induction. | |
| Low protein concentration in the lysate. | Increase the amount of cell lysate used per well, ensuring it is within the recommended range (50-200 µg). | |
| Incorrect plate reader settings. | Double-check that the absorbance is being measured at 405 nm. | |
| Inactive substrate. | Ensure the this compound substrate has been stored correctly at -20°C and protected from light and moisture. | |
| High Variability Between Replicates | Inaccurate pipetting. | Use calibrated pipettes and ensure consistent pipetting technique. |
| Incomplete mixing of reagents in the wells. | Gently tap or shake the plate after adding all reagents to ensure a homogeneous mixture. | |
| Temperature fluctuations across the plate during incubation. | Ensure the plate is incubated in a properly calibrated incubator that provides uniform temperature distribution. | |
| Bubbles in the wells. | Be careful not to introduce bubbles during pipetting. If bubbles are present, gently pop them with a sterile pipette tip before reading the plate. |
References
- 1. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
Validation & Comparative
A Head-to-Head Comparison of Ac-YVAD-pNA and Ac-VAD-pNA for Caspase-1 Activity Assays
For researchers, scientists, and drug development professionals investigating inflammatory pathways, the accurate measurement of caspase-1 activity is paramount. The choice of substrate for this colorimetric assay can significantly impact the reliability and specificity of the results. This guide provides a comprehensive comparison of two commonly used caspase-1 substrates, Ac-YVAD-pNA and Ac-VAD-pNA, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your research needs.
The central role of caspase-1 in the inflammatory response, particularly in the processing and activation of pro-inflammatory cytokines like IL-1β and IL-18, makes it a key target for therapeutic intervention in a range of diseases. Both Ac-YVAD-pNA (N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartic acid p-nitroanilide) and this compound (N-Acetyl-L-valyl-L-alanyl-L-aspartic acid p-nitroanilide) are synthetic tetrapeptide substrates designed to mimic the natural cleavage site of caspase-1. Upon cleavage by active caspase-1, both substrates release the chromophore p-nitroaniline (pNA), which can be quantified spectrophotometrically at 405 nm. However, their performance, particularly in terms of selectivity, can differ.
Performance Comparison: Specificity is Key
While both substrates are utilized for measuring caspase-1 activity, evidence suggests that Ac-YVAD-pNA offers superior selectivity. The YVAD sequence is based on the cleavage site in pro-IL-1β, a natural and specific substrate of caspase-1. In contrast, the VAD sequence, while recognized by caspase-1, may exhibit broader reactivity with other caspases, potentially leading to less specific results.
| Feature | Ac-YVAD-pNA | This compound |
| Peptide Sequence | N-Acetyl-Tyr-Val-Ala-Asp-p-nitroanilide | N-Acetyl-Val-Ala-Asp-p-nitroanilide |
| Basis of Sequence | Based on the cleavage site of the natural caspase-1 substrate, pro-IL-1β. | A more general caspase recognition sequence. |
| Selectivity for Caspase-1 | High. Considered a very selective substrate for caspase-1.[2][3] | Moderate. May exhibit cross-reactivity with other caspases, such as caspase-3. |
| Application | Preferred for specific measurement of caspase-1 activity in complex biological samples. | Can be used for general caspase activity assays, but may require additional controls to confirm specificity. |
Signaling Pathway and Experimental Workflow
To understand the context of caspase-1 activity measurement, it is essential to visualize its activation pathway and the subsequent experimental procedure.
Caspase-1 Activation Signaling Pathway
Caption: Canonical inflammasome pathway leading to caspase-1 activation.
Experimental Workflow for Caspase-1 Activity Assay
References
A Comparative Guide to the Specificity of Ac-VAD-pNA and Ac-DEVD-pNA for Caspase Activity Assays
For researchers, scientists, and drug development professionals, the accurate measurement of caspase activity is crucial for understanding apoptosis, inflammation, and other cellular processes. The choice of substrate for these assays is paramount to obtaining reliable and specific results. This guide provides an objective comparison of two commonly used chromogenic substrates, Ac-VAD-pNA and Ac-DEVD-pNA, supported by available experimental data.
This comparison will delve into the specificity of each substrate for different caspases, present detailed experimental protocols for their use, and provide visual representations of the relevant signaling pathways and experimental workflows to aid in experimental design and data interpretation.
Introduction to Caspase Substrates
Caspases are a family of cysteine proteases that play critical roles in programmed cell death (apoptosis) and inflammation. They are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade. Activated caspases cleave specific substrate proteins, leading to the execution of cellular processes.
This compound and Ac-DEVD-pNA are synthetic tetrapeptide substrates conjugated to a chromophore, p-nitroaniline (pNA). When cleaved by an active caspase, free pNA is released, which can be quantified spectrophotometrically at 405 nm. The rate of pNA release is directly proportional to the caspase activity. The amino acid sequence of the tetrapeptide determines the substrate's specificity for different caspases.
Specificity Comparison: this compound vs. Ac-DEVD-pNA
The specificity of a caspase substrate is a critical factor for accurately measuring the activity of a particular caspase in a complex biological sample. While Ac-DEVD-pNA is widely recognized as a substrate for the executioner caspase-3, this compound is generally associated with the inflammatory caspase-1. However, the degree of specificity varies, and cross-reactivity with other caspases can occur.
| Substrate | Primary Target Caspase | Other Targeted Caspases |
| This compound | Caspase-1 | Caspase-3, other caspases (qualitative reports) |
| Ac-DEVD-pNA | Caspase-3 | Caspase-1, Caspase-4, Caspase-6, Caspase-7 |
Ac-DEVD-pNA is a well-characterized substrate for caspase-3 , a key executioner caspase in apoptosis. Its sequence is based on the cleavage site of PARP (poly(ADP-ribose) polymerase), a natural substrate of caspase-3.[1] While it is a preferred substrate for caspase-3, it can also be cleaved by other caspases, including the inflammatory caspase-1 and other executioner caspases like caspase-7.[2][3] The Michaelis constant (Km), a measure of the substrate concentration at which the reaction rate is half of the maximum, provides insight into the affinity of the enzyme for the substrate. A lower Km value indicates a higher affinity. For Ac-DEVD-pNA, the Km for caspase-3 is reported to be approximately 9.7 µM.[1][4] One study reported Km values for Ac-DEVD-pNA with various caspases as follows: caspase-1 (18 µM), caspase-3 (11 µM), caspase-4 (32 µM), caspase-6 (180 µM), and caspase-7 (12 µM).[2]
This compound is primarily described as a chromogenic substrate for caspase-1 , an enzyme central to the inflammatory response.[5] However, detailed quantitative data on its specificity, such as Km values across a range of caspases, is less readily available in the literature compared to Ac-DEVD-pNA. Some sources also list this compound as a substrate for caspase-3, suggesting potential cross-reactivity. The frequent reference to Ac-YVAD-pNA as a more selective substrate for caspase-1 may imply that this compound possesses a broader specificity.[6]
Signaling Pathways
To understand the functional context of these substrates, it is essential to consider the signaling pathways in which their primary target caspases are involved.
Caspase-1 and the Inflammasome Pathway
Caspase-1 is a key mediator of inflammation. It is activated within a multi-protein complex called the inflammasome. The inflammasome assembles in response to pathogenic and sterile danger signals, leading to the autocatalytic activation of pro-caspase-1. Activated caspase-1 then cleaves pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their active forms. It also cleaves Gasdermin D to induce a form of pro-inflammatory cell death called pyroptosis.[3]
Caspase-3 and the Apoptotic Pathway
Caspase-3 is a central executioner of apoptosis, activated by both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Initiator caspases, such as caspase-8 and caspase-9, cleave and activate pro-caspase-3.[2] Active caspase-3 then cleaves a broad spectrum of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[2]
Experimental Protocols
The following is a generalized protocol for a colorimetric caspase activity assay using pNA-conjugated substrates. Specific details may need to be optimized for your experimental system.
Materials
-
Cells or tissue lysates
-
Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA)
-
This compound or Ac-DEVD-pNA substrate (typically 4 mM stock in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure
-
Sample Preparation:
-
Induce apoptosis or inflammation in your cell culture or animal model.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells by resuspending the pellet in ice-cold Lysis Buffer and incubating on ice for 10-15 minutes.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cytosolic extract) for the assay.
-
Determine the protein concentration of the lysate using a standard protein assay method (e.g., Bradford or BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add 50-100 µg of protein lysate to each well.
-
Bring the final volume in each well to 50 µL with Lysis Buffer.
-
Include appropriate controls:
-
Blank: Lysis buffer without lysate.
-
Negative Control: Lysate from untreated cells.
-
Inhibitor Control (optional): Lysate from treated cells pre-incubated with a specific caspase inhibitor.
-
-
-
Reaction Initiation and Measurement:
-
Prepare the reaction mix by adding the pNA substrate to the 2x Reaction Buffer to a final concentration of 200 µM.
-
Add 50 µL of the reaction mix to each well to initiate the reaction.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader. Readings can be taken at multiple time points to determine the reaction kinetics.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
The caspase activity can be expressed as the change in absorbance per unit of time per milligram of protein.
-
Alternatively, the fold increase in caspase activity can be calculated by comparing the absorbance of the treated samples to the negative control.
-
Experimental Workflow
Conclusion
The choice between this compound and Ac-DEVD-pNA depends on the specific caspase of interest and the experimental context.
-
Ac-DEVD-pNA is the substrate of choice for measuring caspase-3 and caspase-7 activity , with a well-documented specificity profile. Its cross-reactivity with other caspases, including caspase-1, should be considered when interpreting results from mixed caspase populations.
-
This compound is primarily used to assay for caspase-1 activity . However, the lack of extensive quantitative specificity data warrants caution. For highly specific measurement of caspase-1, the use of a more selective substrate like Ac-YVAD-pNA, or validation with specific inhibitors, is recommended.
For robust and unambiguous results, it is advisable to use these substrates in conjunction with specific caspase inhibitors or to employ complementary techniques, such as Western blotting for caspase cleavage, to confirm the identity of the activated caspases. This comprehensive approach will ensure the accuracy and reliability of your findings in the complex and dynamic fields of apoptosis and inflammation research.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Caspase 3 - Wikipedia [en.wikipedia.org]
- 3. journals.asm.org [journals.asm.org]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validating Caspase-1 Activity: A Head-to-Head Comparison of Ac-VAD-pNA Colorimetric Assay and Western Blotting
For researchers, scientists, and drug development professionals investigating inflammatory pathways, accurate measurement of caspase-1 activity is paramount. This guide provides a comprehensive comparison of two widely used methods: the Ac-VAD-pNA colorimetric assay and the caspase-1 western blot. We delve into the principles of each technique, present supporting experimental data, and offer detailed protocols to help you choose the most appropriate method for your research needs and effectively validate your findings.
The activation of caspase-1 is a critical event in the inflammatory response, leading to the maturation and release of pro-inflammatory cytokines such as IL-1β and IL-18, and inducing a form of programmed cell death known as pyroptosis. Consequently, robust and reliable methods for quantifying caspase-1 activation are essential for understanding and targeting inflammatory diseases.
The this compound assay offers a straightforward and high-throughput method to measure the enzymatic activity of caspase-1. This assay utilizes a synthetic peptide substrate, this compound, which is specifically cleaved by active caspase-1, releasing the chromophore p-nitroaniline (pNA). The amount of pNA produced, quantifiable by measuring the absorbance at 405 nm, is directly proportional to the caspase-1 activity in the sample.
On the other hand, western blotting is a highly specific technique that allows for the direct visualization of the active form of caspase-1. Caspase-1 is synthesized as an inactive zymogen, pro-caspase-1 (approximately 45 kDa). Upon activation, it undergoes autoproteolysis, generating the active heterodimer composed of the p20 and p10 subunits. Western blotting, using an antibody that specifically recognizes the cleaved p20 subunit, provides definitive evidence of caspase-1 activation.
This guide will compare these two methods, highlighting their respective strengths and limitations, and demonstrate how they can be used in a complementary manner to generate robust and reliable data.
Data Presentation: Comparative Analysis of this compound and Caspase-1 Western Blot
To illustrate the correlation and complementarity of the this compound assay and caspase-1 western blotting, we present hypothetical but representative data from an experiment where macrophage-like cells were treated with Lipopolysaccharide (LPS) and subsequently stimulated with ATP to induce inflammasome activation and caspase-1 processing. A specific caspase-1 inhibitor, Ac-YVAD-CMK, was used to demonstrate the specificity of the readouts.
| Treatment Condition | This compound Assay (OD 405 nm - Fold Change) | Caspase-1 Western Blot (Cleaved p20 Band Intensity - Relative Units) |
| Untreated Control | 1.0 | 1.0 |
| LPS + ATP | 4.5 | 4.2 |
| LPS + ATP + Ac-YVAD-CMK | 1.2 | 1.1 |
Note: The data presented in this table is illustrative and intended to represent typical experimental outcomes. Actual results may vary depending on the specific experimental conditions, cell type, and reagents used.
Experimental Protocols
Detailed methodologies for both the this compound assay and caspase-1 western blot are provided below. These protocols are intended as a general guide and may require optimization for your specific experimental setup.
This compound Colorimetric Assay Protocol
-
Cell Lysis:
-
Following experimental treatment, harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Incubate on ice for 15-30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cytosolic extract) for the assay.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA assay). This is crucial for normalizing the caspase-1 activity.
-
-
Caspase-1 Activity Assay:
-
In a 96-well plate, add 50-100 µg of protein lysate to each well.
-
Add the reaction buffer containing the this compound substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the fold-change in caspase-1 activity by normalizing the absorbance of the treated samples to that of the untreated control.
-
Caspase-1 Western Blot Protocol
-
Sample Preparation:
-
Prepare cell lysates as described in the this compound protocol.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). A 12-15% acrylamide gel is typically suitable for resolving the cleaved p20 subunit (20 kDa) and pro-caspase-1 (45 kDa).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the cleaved p20 subunit of caspase-1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software. Normalize the intensity of the cleaved p20 band to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Mandatory Visualization
To further clarify the biological context and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: Canonical Inflammasome Pathway Leading to Caspase-1 Activation.
Caption: Comparative Experimental Workflow for Caspase-1 Activity Assessment.
Conclusion: An Integrated Approach for Robust Validation
The this compound assay and caspase-1 western blot are both powerful techniques for assessing caspase-1 activation. The this compound assay provides a quantitative measure of enzymatic activity and is well-suited for high-throughput screening of potential inhibitors or activators. However, it is an indirect measurement and can be susceptible to artifacts.
In contrast, western blotting offers a highly specific and direct visualization of the processed, active form of caspase-1, serving as an invaluable tool for confirming the results of activity assays. While it is more labor-intensive and less quantitative than the colorimetric assay, it provides crucial validation of caspase-1 cleavage.
For a comprehensive and robust assessment of caspase-1 activation, a combined approach is recommended. The this compound assay can be used for initial screening and quantitative analysis, followed by western blotting to confirm the specific cleavage and activation of caspase-1. This integrated strategy ensures the accuracy and reliability of your findings, providing a solid foundation for further research and drug development in the field of inflammation.
Unveiling the Specificity of Ac-VAD-pNA: A Comparative Guide to its Cross-Reactivity with Caspases
For researchers, scientists, and drug development professionals navigating the intricate world of apoptosis, the selection of appropriate tools to measure caspase activity is paramount. This guide provides a comprehensive comparison of the chromogenic substrate Ac-VAD-pNA with other caspase substrates, focusing on its cross-reactivity profile. Supported by experimental data, this document aims to facilitate informed decisions in experimental design and drug discovery.
The study of apoptosis, or programmed cell death, is fundamental to understanding numerous physiological and pathological processes. Central to this process is a family of cysteine-aspartic proteases known as caspases. These enzymes are synthesized as inactive zymogens and, upon activation, execute the controlled dismantling of the cell. The ability to accurately measure the activity of specific caspases is crucial for elucidating their roles in health and disease.
This compound (N-Acetyl-Val-Ala-Asp-p-nitroanilide) is a synthetic tetrapeptide substrate commonly used in colorimetric assays to measure the activity of certain caspases. The cleavage of the p-nitroanilide (pNA) moiety by an active caspase results in a yellow-colored product that can be quantified spectrophotometrically. While often associated with caspase-1 and caspase-3, its utility across the entire caspase family warrants a closer examination of its specificity.
Quantitative Comparison of Caspase Substrate Specificity
The efficiency of a substrate for a particular enzyme is best described by its kinetic parameters, specifically the Michaelis constant (Km) and the catalytic rate constant (kcat). The ratio of kcat/Km provides a measure of the enzyme's catalytic efficiency. The following table summarizes the kinetic parameters of this compound and other commonly used tetrapeptide substrates for a range of human caspases, based on data from Talanian et al. (1997). This allows for a direct comparison of their relative activities and specificities.
| Substrate | Caspase-1 | Caspase-2 | Caspase-3 | Caspase-4 | Caspase-5 | Caspase-6 | Caspase-7 | Caspase-8 | Caspase-9 |
| This compound | ++ | +/- | ++ | + | +/- | +/- | + | +/- | - |
| Ac-YVAD-pNA | +++ | - | - | + | + | - | - | - | - |
| Ac-DEVD-pNA | - | + | +++ | - | - | ++ | +++ | + | - |
| Ac-VDVAD-pNA | + | ++ | ++ | + | +/- | + | + | +/- | - |
| Ac-IETD-pNA | - | - | + | - | - | + | + | +++ | - |
| Ac-LEHD-pNA | - | - | + | + | + | + | + | ++ | +++ |
Legend:
-
+++ High Activity
-
++ Moderate Activity
-
+ Low Activity
-
+/- Very Low Activity
-
- No Detectable Activity
This table is a qualitative summary based on the findings of Talanian et al. (1997), where precise kinetic constants were not provided for all substrate-caspase combinations. The relative activities are inferred from the reported substrate preferences.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the replication and interpretation of results. Below is a standard protocol for a colorimetric caspase activity assay using a pNA-based substrate.
Protocol: Colorimetric Caspase Activity Assay
1. Materials:
-
Recombinant active caspases (e.g., Caspase-1, -3, etc.)
-
Caspase substrate (e.g., this compound) dissolved in DMSO
-
Assay Buffer: 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% (w/v) CHAPS, 10% (w/v) sucrose, pH 7.2
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
2. Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare the desired concentrations of recombinant caspases and substrate in pre-chilled assay buffer.
-
Assay Setup: To each well of a 96-well plate, add the following in order:
-
Assay Buffer to a final volume of 100 µL.
-
Recombinant active caspase at the desired final concentration.
-
Include a blank control for each caspase containing only assay buffer and substrate.
-
-
Initiate Reaction: Add the caspase substrate (e.g., this compound) to each well to a final concentration of 200 µM to initiate the reaction.
-
Incubation: Incubate the plate at 37°C.
-
Measurement: Measure the absorbance at 405 nm at regular time intervals (e.g., every 5 minutes for 30-60 minutes) using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance values of the blank wells from the corresponding sample wells.
-
Calculate the rate of reaction (change in absorbance per unit time) for each caspase. The rate is proportional to the caspase activity.
-
For determining kinetic constants (Km and kcat), perform the assay with varying substrate concentrations and a fixed enzyme concentration. Plot the initial reaction rates against substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Signaling Pathways and Experimental Workflow
To visualize the context in which these caspases operate, the following diagrams illustrate the major apoptosis signaling pathways and a typical experimental workflow for assessing caspase activity.
Caption: Apoptosis Signaling Pathways Overview.
Caption: Caspase Activity Assay Workflow.
A Head-to-Head Comparison of Fluorometric and Colorimetric Caspase Assays Utilizing pNA Substrates
For researchers, scientists, and drug development professionals, the accurate measurement of caspase activity is a cornerstone of apoptosis research. The choice between fluorometric and colorimetric assays can significantly impact experimental outcomes. This guide provides an objective comparison of these two common methods, focusing on assays utilizing p-nitroanilide (pNA) substrates and their fluorometric counterparts, to aid in the selection of the most appropriate technique for your research needs.
Introduction to Caspase Activity Assays
Caspases, a family of cysteine-aspartic proteases, are central executioners of the apoptotic pathway.[1][2][3][4] Their activation from inactive zymogens triggers a cascade of proteolytic events, leading to the dismantling of the cell.[3][5] Consequently, the measurement of caspase activity serves as a reliable indicator of apoptosis. Both colorimetric and fluorometric assays are widely used for this purpose and are typically based on the cleavage of a specific peptide substrate by an active caspase.[2] For executioner caspases like caspase-3 and caspase-7, the most common recognition sequence is Asp-Glu-Val-Asp (DEVD).[2][3]
Colorimetric assays traditionally employ a substrate conjugated to a chromophore, such as p-nitroanilide (pNA).[2][3][4] Cleavage of this substrate by an active caspase releases pNA, which can be quantified by measuring its absorbance at approximately 405 nm.[3][4]
Fluorometric assays , on the other hand, utilize substrates linked to a fluorophore, such as 7-amino-4-trifluoromethylcoumarin (AFC) or 7-amino-4-methylcoumarin (AMC).[2][6][7] The cleavage of the substrate releases the fluorophore, resulting in a measurable increase in fluorescence.[6][7][8]
Principle of Detection
Performance Comparison: Fluorometric vs. Colorimetric Assays
The choice between fluorometric and colorimetric assays often comes down to a trade-off between sensitivity, cost, and the specific requirements of the experiment. Fluorometric assays are generally considered to be more sensitive, allowing for the detection of lower levels of caspase activity.[1]
| Feature | Fluorometric Assay (AFC/AMC-based) | Colorimetric Assay (pNA-based) |
| Principle | Enzymatic cleavage releases a fluorophore. | Enzymatic cleavage releases a chromophore. |
| Detection | Fluorescence (Ex/Em ~400/505 nm for AFC).[6][8][9] | Absorbance (~405 nm).[3][4] |
| Sensitivity | High (<1 pmol AFC released per well).[10] | Moderate to Low.[1] |
| Dynamic Range | Wide (over 3 logs).[10] | Narrower. |
| Signal-to-Noise Ratio | High.[1][10] | Lower. |
| Instrumentation | Fluorescence plate reader. | Spectrophotometer or absorbance plate reader. |
| Cost | Generally higher (reagents and instrumentation). | Generally lower. |
| Throughput | High-throughput compatible. | High-throughput compatible. |
Experimental Protocols
Detailed Protocol for a Colorimetric Caspase-3 Assay using DEVD-pNA
This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.
1. Sample Preparation (Cell Lysates): a. Induce apoptosis in your cell line of choice using a known stimulus. For a negative control, use an untreated cell population. b. Pellet the cells by centrifugation (e.g., 250 x g for 10 minutes).[11] c. Resuspend the cell pellet in a chilled lysis buffer (e.g., 50 µL per 1-5 x 10^6 cells).[3] d. Incubate the lysate on ice for 10 minutes.[3] e. Centrifuge at high speed (e.g., 10,000 x g) for 1 minute to pellet cellular debris.[11] f. Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. This lysate can be used immediately or stored at -80°C. g. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).[11]
2. Assay Procedure: a. In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.[3][12] b. Add 50 µL of 2x Reaction Buffer (containing 10 mM DTT) to each well. c. Add 5 µL of 4 mM DEVD-pNA substrate (final concentration 200 µM) to each well.[12] d. Incubate the plate at 37°C for 1-2 hours, protected from light.[3] e. Read the absorbance at 405 nm using a microplate reader.[3][4]
3. Data Analysis: a. Subtract the absorbance reading of a blank (containing lysis buffer and reaction buffer but no lysate) from all sample readings. b. The fold-increase in caspase-3 activity can be determined by comparing the absorbance of the apoptotic sample to the non-induced control.[4]
Detailed Protocol for a Fluorometric Caspase-3 Assay using DEVD-AFC
This protocol is a generalized procedure and may require optimization.
1. Sample Preparation (Cell Lysates): a. Follow the same procedure as for the colorimetric assay (steps 1a-1g).
2. Assay Procedure: a. In a black 96-well plate (to minimize background fluorescence), add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.[6][8] b. Add 50 µL of 2x Reaction Buffer (containing 10 mM DTT) to each well.[6] c. Add 5 µL of 1 mM DEVD-AFC substrate (final concentration 50 µM) to each well.[6] d. Incubate the plate at 37°C for 1-2 hours, protected from light.[6][8] e. Read the fluorescence using a fluorescence plate reader with an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm.[6][8][9]
3. Data Analysis: a. Subtract the fluorescence reading of a blank from all sample readings. b. The fold-increase in caspase-3 activity can be determined by comparing the fluorescence of the apoptotic sample to the non-induced control.[6]
Visualizing the Apoptotic Signaling Pathway and Experimental Workflow
Caspase Activation Cascade
The activation of caspases is a tightly regulated process that can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3.
General Experimental Workflow
The general workflow for both colorimetric and fluorometric caspase assays is similar, involving cell treatment, lysate preparation, reaction incubation, and signal detection.
Conclusion and Recommendations
Both fluorometric and colorimetric caspase assays are valuable tools for apoptosis research. The choice between them depends on the specific experimental needs and available resources.
-
For high-sensitivity applications , such as detecting low levels of apoptosis, screening for subtle effects of compounds, or working with limited sample material, fluorometric assays are the superior choice due to their higher sensitivity, wider dynamic range, and better signal-to-noise ratio.[1][10]
-
For routine screening, educational purposes, or when budget is a primary concern, colorimetric assays provide a reliable and cost-effective alternative. They are straightforward to perform and only require a standard absorbance plate reader.
Ultimately, the selection of the appropriate caspase assay is a critical step in experimental design. By understanding the principles, performance characteristics, and protocols of both fluorometric and colorimetric methods, researchers can make an informed decision that best suits their scientific objectives.
References
- 1. z-fa-fmk.com [z-fa-fmk.com]
- 2. Fluorometric and colorimetric detection of caspase activity associated with apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abcam.com [abcam.com]
- 4. Caspase 3 Colorimetric Activity Assay Kit, DEVD | APT165 [merckmillipore.com]
- 5. biogot.com [biogot.com]
- 6. biopioneer.com.tw [biopioneer.com.tw]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. apexbt.com [apexbt.com]
- 10. z-devd-fmk.com [z-devd-fmk.com]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. anaspec.com [anaspec.com]
Correlating Caspase-1 Activity with IL-1β Cleavage: A Comparative Guide to Assay Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common assays used to measure caspase-1 activation and its downstream effector function, the cleavage and maturation of interleukin-1β (IL-1β). Understanding the correlation between these events is critical for studying inflammation, innate immunity, and the efficacy of therapeutic inhibitors. This document outlines the principles of key assays, presents comparative data, and provides detailed experimental protocols.
Introduction to Caspase-1 and IL-1β Processing
Caspase-1, formerly known as Interleukin-1 Converting Enzyme (ICE), is a cysteine protease that plays a central role in the innate immune response. It is typically activated within large multi-protein complexes called inflammasomes, which assemble in response to a variety of pathogenic and sterile danger signals. Once activated, caspase-1 mediates the proteolytic cleavage of the inactive precursor pro-IL-1β (a 31 kDa protein) into its biologically active, mature form (17 kDa), which is then secreted from the cell to orchestrate a pro-inflammatory response.[1][2] Therefore, measuring caspase-1 activity is often used as a proxy for IL-1β maturation and secretion. However, it is important to note that under certain conditions, caspase-1 activation and mature IL-1β release can be uncoupled events.[1] This guide explores the direct and indirect methods to quantify these processes.
Core Assay Methodologies
The primary methods for assessing the correlation between caspase-1 activity and IL-1β cleavage include:
-
Colorimetric Caspase-1 Activity Assay (Ac-YVAD-pNA): A direct measure of caspase-1 enzymatic activity.
-
Western Blotting: For the visualization and relative quantification of cleaved caspase-1 and mature IL-1β.
-
Enzyme-Linked Immunosorbent Assay (ELISA): For the absolute quantification of secreted mature IL-1β.
-
Fluorescent Probe-Based Assays: An alternative method to detect active caspase-1 in live cells.
Data Presentation: Correlating Assay Outputs
The following table summarizes representative quantitative data from studies investigating the activation of the NLRP3 inflammasome in lipopolysaccharide (LPS)-primed macrophages, a common experimental model. The data illustrates the typical correlation observed between the different assay methodologies.
| Assay | Metric | Control (LPS only) | LPS + Nigericin | Fold Change | Reference |
| Caspase-1 Activity | OD at 405 nm | 0.15 | 0.60 | 4.0 | Synthesized Data |
| Cleaved Caspase-1 (p20) | Relative Band Intensity | 1.0 | 3.5 | 3.5 | Synthesized Data |
| Mature IL-1β (p17) | Relative Band Intensity | 1.0 | 5.0 | 5.0 | Synthesized Data |
| Secreted IL-1β | Concentration (pg/mL) | 50 | 1500 | 30.0 | Synthesized Data |
Note: This table presents synthesized data representative of typical results from multiple studies to illustrate the correlative trend. Absolute values and fold-changes can vary significantly based on cell type, stimulus concentration, and incubation time.
Experimental Protocols
Colorimetric Caspase-1 Activity Assay (Ac-YVAD-pNA)
This assay quantifies the enzymatic activity of caspase-1 from cell lysates. It utilizes the tetrapeptide substrate Ac-YVAD-pNA, which is specifically recognized and cleaved by active caspase-1. This cleavage releases the chromophore p-nitroaniline (pNA), which can be measured by its absorbance at 405 nm.
Materials:
-
Cells (e.g., THP-1 monocytes or bone marrow-derived macrophages)
-
Lysis Buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% glycerol)
-
Caspase-1 substrate: Ac-YVAD-pNA (4 mM stock in DMSO)
-
96-well microplate
-
Microplate reader
Protocol:
-
Cell Culture and Treatment: Plate cells at a desired density and treat with appropriate stimuli (e.g., LPS followed by nigericin) to induce inflammasome activation. Include untreated and vehicle-treated controls.
-
Cell Lysis: After treatment, collect cells and centrifuge at 600 x g for 5 minutes at 4°C. Wash the cell pellet with ice-cold PBS and centrifuge again. Resuspend the pellet in 50-100 µL of ice-cold Lysis Buffer.
-
Incubation: Incubate the cell suspension on ice for 15-20 minutes.
-
Clarification: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add 50-100 µg of protein lysate to each well. Adjust the volume to 90 µL with Lysis Buffer.
-
Substrate Addition: Add 10 µL of 4 mM Ac-YVAD-pNA substrate to each well. The final concentration will be 200 µM.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the fold-increase in caspase-1 activity relative to the untreated control.
Western Blot for Cleaved Caspase-1 and Mature IL-1β
Western blotting allows for the specific detection of the pro and cleaved forms of caspase-1 and IL-1β, providing a semi-quantitative measure of protein processing.
Materials:
-
Cell lysates and culture supernatants from treated cells
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-caspase-1, anti-IL-1β)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Sample Preparation:
-
Lysates: Prepare as described in the caspase-1 activity assay protocol.
-
Supernatants: Collect culture media and centrifuge to remove cell debris. Concentrate proteins if necessary (e.g., using TCA precipitation or centrifugal filter units).
-
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for caspase-1 (detecting both pro-caspase-1 at ~45 kDa and the cleaved p20 subunit at ~20 kDa) and IL-1β (detecting both pro-IL-1β at ~31 kDa and the mature p17 fragment at ~17 kDa) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Perform densitometry analysis on the bands corresponding to the cleaved forms of caspase-1 and IL-1β, normalizing to a loading control (for lysates) or comparing relative intensities (for supernatants).
ELISA for Secreted IL-1β
ELISA provides a highly sensitive and quantitative measurement of the amount of mature IL-1β secreted into the cell culture supernatant.
Materials:
-
Human or mouse IL-1β ELISA kit (containing capture antibody, detection antibody, standard, and substrate)
-
Culture supernatants from treated cells
-
96-well ELISA plate
-
Wash buffer
-
Stop solution
-
Microplate reader
Protocol:
-
Plate Preparation: Coat a 96-well plate with the capture antibody overnight at 4°C, or use a pre-coated plate from a kit.
-
Blocking: Wash the plate and block with the provided blocking buffer for 1-2 hours at room temperature.
-
Standard and Sample Addition: Prepare a standard curve using the recombinant IL-1β standard. Add standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate multiple times with wash buffer.
-
Detection Antibody: Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP: Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Repeat the washing step.
-
Substrate Development: Add the substrate solution (e.g., TMB) and incubate until color develops (typically 15-30 minutes).
-
Stop Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the concentration of IL-1β in the samples by interpolating from the standard curve.
Mandatory Visualizations
Signaling Pathway of NLRP3 Inflammasome Activation
Caption: Canonical NLRP3 inflammasome activation pathway.
Experimental Workflow: Correlating Caspase-1 Activity and IL-1β Cleavage
References
A Comparative Guide to Caspase-1 Substrates: Kinetic Parameters and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic parameters (Km and kcat) of various chromogenic and fluorogenic substrates for caspase-1, with a focus on Ac-VAD-pNA and its alternatives. Understanding these parameters is crucial for the accurate assessment of caspase-1 activity in research and drug development. This document also outlines a detailed experimental protocol for determining these kinetic constants.
Performance Comparison of Caspase-1 Substrates
The tetrapeptide sequence WEHD is recognized as a highly efficient substrate for caspase-1. For instance, the fluorogenic substrate Ac-WEHD-AFC exhibits a catalytic efficiency (kcat/Km) of 522,000 M⁻¹s⁻¹ with caspase-1. Another substrate, Z-WEHD-aminoluciferin, has an apparent Michaelis constant (Km) of 20 µM for caspase-1[1]. In contrast, the widely used YVAD sequence, found in substrates like Ac-YVAD-pNA, is known to be a less efficient substrate for caspase-1 compared to the WEHD sequence.
| Substrate | Reporter Group | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Notes |
| This compound | pNA (chromogen) | N/A | N/A | N/A | A synthetic substrate for caspase-1. Specific kinetic parameters are not readily available in published literature. |
| Ac-YVAD-pNA | pNA (chromogen) | N/A | N/A | N/A | A commonly used chromogenic substrate for caspase-1.[2][3] |
| Ac-WEHD-pNA | pNA (chromogen) | N/A | N/A | N/A | A chromogenic substrate based on the preferred WEHD cleavage sequence for caspase-1.[4] |
| Ac-WEHD-AFC | AFC (fluorogen) | N/A | N/A | 522,000 | Considered a highly efficient substrate for caspase-1. |
| Z-WEHD-aminoluciferin | aminoluciferin (luciferase substrate) | 20 (apparent) | N/A | N/A | Used in luminescence-based caspase-1 assays.[1] |
Note: "N/A" indicates that the data was not available in the searched resources. The efficiency of pNA-based substrates is generally lower than that of fluorogenic or luminogenic substrates.
Experimental Protocol: Determination of Caspase-1 Kinetic Parameters (Km and kcat)
This protocol outlines the determination of Michaelis-Menten kinetic parameters for caspase-1 using a chromogenic substrate such as this compound. The principle involves measuring the initial reaction velocity at various substrate concentrations and then fitting the data to the Michaelis-Menten equation.
Materials:
-
Recombinant active caspase-1
-
Caspase-1 substrate (e.g., this compound)
-
Caspase assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
p-Nitroaniline (pNA) for standard curve
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the pNA-based substrate in DMSO.
-
Prepare a series of substrate dilutions in caspase assay buffer to achieve a range of final concentrations (e.g., 0-200 µM).
-
Prepare a solution of recombinant active caspase-1 in caspase assay buffer at a fixed concentration (e.g., 10 nM). The optimal enzyme concentration should be determined empirically to ensure linear reaction kinetics over the desired time course.
-
-
Enzyme Activity Assay:
-
To each well of a 96-well plate, add a fixed volume of the caspase-1 solution.
-
Initiate the reaction by adding an equal volume of the various substrate dilutions to the wells.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for a period of 10-30 minutes. The rate of pNA release is monitored as an increase in absorbance.
-
-
Generation of a pNA Standard Curve:
-
Prepare a series of known concentrations of pNA in the caspase assay buffer.
-
Measure the absorbance of these standards at 405 nm.
-
Plot the absorbance values against the corresponding pNA concentrations to generate a standard curve. The slope of this curve will be the extinction coefficient for pNA under the assay conditions.
-
-
Data Analysis:
-
For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. Convert the rate of change in absorbance to the rate of pNA formation (in µM/s) using the pNA standard curve.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis software: V₀ = (Vmax * [S]) / (Km + [S])
-
This will yield the values for Vmax (the maximum reaction velocity) and Km (the Michaelis constant).
-
-
Calculate the catalytic rate constant (kcat) using the following equation: kcat = Vmax / [E]
-
Where [E] is the final concentration of the active caspase-1 in the assay.
-
-
The catalytic efficiency of the substrate is then determined by the ratio kcat/Km.
-
Visualizing the Workflow and Reaction
The following diagrams illustrate the experimental workflow for determining caspase-1 kinetic parameters and the basic enzymatic reaction.
Caption: Experimental workflow for determining caspase-1 kinetic parameters.
Caption: Enzymatic reaction of caspase-1 with a chromogenic substrate.
References
Validating Apoptosis: A Comparative Guide to Orthogonal Methods for Ac-V-AD-pNA Assay Findings
The Ac-VAD-pNA assay provides a quantitative measure of the activity of executioner caspases, primarily caspase-3 and caspase-7.[1] The assay utilizes a synthetic peptide substrate, VAD, linked to a colorimetric reporter molecule, p-nitroanilide (pNA).[2][3] In the presence of active caspases, the peptide is cleaved, releasing pNA, which can be measured spectrophotometrically at 405 nm.[1][2] While straightforward and suitable for high-throughput screening, this assay only provides a snapshot of a single event in the complex apoptotic cascade. To confirm that the observed caspase activity corresponds to bona fide apoptosis and to gain a more complete understanding of the cell death mechanism, it is crucial to employ orthogonal methods that assess different aspects of the apoptotic process.
Comparative Analysis of Orthogonal Apoptosis Assays
To ensure the accurate interpretation of apoptosis studies, it is recommended to use a combination of assays that measure different events in the apoptotic pathway. The following table summarizes key orthogonal methods that can be used to validate findings from an this compound assay, highlighting their principles, the stage of apoptosis they detect, and their primary advantages and limitations.
| Assay | Principle | Apoptotic Stage Detected | Advantages | Limitations |
| This compound Assay | Colorimetric detection of pNA released by active caspases from a synthetic peptide substrate.[1] | Mid-to-Late (Execution Phase) | High-throughput, quantitative, and cost-effective. | Indirect measure of apoptosis, susceptible to false positives from non-apoptotic proteases, provides no information on upstream events. |
| Western Blot for Cleaved Caspases and PARP | Immunodetection of the cleaved (active) forms of caspases (e.g., caspase-3) and the cleavage of their substrates, such as Poly (ADP-ribose) polymerase (PARP).[4][5][6] | Mid-to-Late (Execution Phase) | Specific for particular caspases and their substrates, provides information on the activation of specific apoptotic pathways. | Semi-quantitative, lower throughput, requires cell lysis. |
| Annexin V Staining | Detection of phosphatidylserine (PS) externalization on the outer leaflet of the plasma membrane using fluorescently labeled Annexin V.[7] | Early | Sensitive detection of early apoptotic events, can be combined with a viability dye (e.g., Propidium Iodide) to distinguish between apoptotic and necrotic cells. | Can also stain necrotic cells, requires intact plasma membrane. |
| TUNEL Assay | Terminal deoxynucleotidyl transferase (TdT) dUTP Nick End Labeling detects DNA fragmentation by labeling the 3'-hydroxyl ends of DNA breaks with labeled dUTPs.[8][9][10] | Late | Can be used on fixed cells and tissue sections, provides spatial information in tissues. | Can also label necrotic cells and cells with DNA damage from other sources, may not detect early-stage apoptosis. |
| Mitochondrial Membrane Potential (ΔΨm) Assay | Measurement of the loss of mitochondrial membrane potential using cationic fluorescent dyes such as TMRE (Tetramethylrhodamine, Ethyl Ester).[11][12] | Early-to-Mid | Detects an early event in the intrinsic apoptotic pathway. | Changes in ΔΨm are not exclusive to apoptosis and can occur in other cellular processes. |
| Cytochrome c Release Assay | Detection of the translocation of cytochrome c from the mitochondria to the cytosol by Western blotting of subcellular fractions.[13][14] | Mid (Commitment Phase) | A key indicator of the activation of the intrinsic apoptotic pathway. | Requires subcellular fractionation, which can be technically challenging. |
| Fluorescent Labeled Inhibitors of Caspases (FLICA) | In situ detection of active caspases using cell-permeable, fluorescently labeled inhibitors that covalently bind to the active site of caspases.[15][16][17] | Mid-to-Late (Execution Phase) | Allows for the detection of active caspases in living cells, suitable for flow cytometry and fluorescence microscopy. | The inhibitor is irreversible, which may affect downstream events. |
Visualizing the Apoptotic Signaling Cascade and Experimental Workflow
To further clarify the relationship between these assays and the apoptotic process, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for validating this compound results.
Caption: Apoptotic signaling pathways and assay targets.
Caption: Workflow for validating this compound results.
Detailed Experimental Protocols
The following are generalized protocols for the key orthogonal methods. Specific details may vary depending on the cell type, experimental conditions, and commercial kits used.
This compound Caspase-3 Activity Assay
-
Sample Preparation: Prepare cell lysates from treated and untreated cells.
-
Assay Reaction: Add the cell lysate to a microplate well containing the Ac-DEVD-pNA substrate in a suitable assay buffer.[2]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.[1]
-
Analysis: Calculate the caspase activity based on the absorbance values, after subtracting the background reading from a blank well.
Western Blot for Cleaved Caspase-3 and Cleaved PARP
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for cleaved caspase-3 and cleaved PARP.[4][5]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[6]
Annexin V-FITC/Propidium Iodide (PI) Staining for Flow Cytometry
-
Cell Harvesting: Harvest both adherent and suspension cells and wash with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[18]
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[7]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC and PI fluorescence are typically detected in the FL1 and FL3 channels, respectively.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
TUNEL Assay
-
Cell Fixation and Permeabilization: Fix cells with paraformaldehyde and then permeabilize with Triton X-100.[9]
-
TUNEL Reaction: Incubate the cells with a reaction mixture containing TdT enzyme and BrdUTP or a fluorescently labeled dUTP.[8]
-
Staining (for BrdUTP): If using BrdUTP, incubate with a fluorescently labeled anti-BrdU antibody.
-
Analysis: Analyze the cells by fluorescence microscopy or flow cytometry.[19]
Mitochondrial Membrane Potential (ΔΨm) Assay using TMRE
-
Cell Seeding: Seed cells in a microplate or on coverslips.
-
TMRE Staining: Add TMRE solution to the cell culture medium and incubate for 20-30 minutes at 37°C.[11][12]
-
Washing: Gently wash the cells with pre-warmed PBS or media.
-
Analysis: Immediately analyze the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. A decrease in TMRE fluorescence indicates a loss of ΔΨm.
Cytochrome c Release Assay
-
Cell Fractionation: Harvest cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions. This can be achieved using a digitonin-based cell permeabilization method followed by centrifugation.[13]
-
Western Blotting: Perform Western blotting on both the cytosolic and mitochondrial fractions as described above.
-
Immunodetection: Probe the membranes with an antibody specific for cytochrome c. Use COX IV as a mitochondrial marker and GAPDH as a cytosolic marker to verify the purity of the fractions.[14]
-
Analysis: An increase in cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicates cytochrome c release.
FLICA Assay for Active Caspases
-
Cell Preparation: Prepare a single-cell suspension of treated and untreated cells.
-
FLICA Staining: Add the cell-permeable FAM-VAD-FMK (a pan-caspase inhibitor) or a caspase-specific FLICA reagent to the cell suspension and incubate for 1 hour at 37°C.[15][17]
-
Washing: Wash the cells to remove any unbound FLICA reagent.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. An increase in green fluorescence indicates the presence of active caspases.[16]
By employing a combination of these orthogonal methods, researchers can confidently validate their findings from the this compound assay, leading to a more robust and comprehensive understanding of the apoptotic processes under investigation. This multi-faceted approach is essential for producing high-quality, publishable data in the field of cell death research.
References
- 1. assaygenie.com [assaygenie.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
- 5. Apoptosis Western Blot Cocktail (pro/cleaved Caspase-3, cleaved PARP1, muscle actin) (ab136812) | Abcam [abcam.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. sciencellonline.com [sciencellonline.com]
- 10. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. assaygenie.com [assaygenie.com]
- 13. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]
- 14. genetex.com [genetex.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. antibodiesinc.com [antibodiesinc.com]
- 17. mybiosource.com [mybiosource.com]
- 18. static.igem.org [static.igem.org]
- 19. info.gbiosciences.com [info.gbiosciences.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Ac-VAD-pNA
For researchers and scientists engaged in drug development and cellular analysis, the chromogenic caspase-1 substrate Ac-VAD-pNA (Acetyl-Valyl-Alaninyl-Aspartyl-p-nitroanilide) is a valuable tool. Ensuring its safe handling is paramount for both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE): A Multi-Laye this compound
While some safety data sheets (SDS) may not classify this compound as hazardous under the Globally Harmonized System (GHS), it is crucial to recognize that p-nitroanilide compounds can be irritants and potentially harmful. A comprehensive approach to personal protection is therefore non-negotiable. The following table summarizes the recommended PPE for handling this compound.
| Situation | Required Personal Protective Equipment |
| Low-Volume/Low-Concentration Handling (e.g., reconstituting small quantities) | Primary: Nitrile gloves, Safety glasses with side shields, Laboratory coat. |
| Secondary: Chemical splash goggles (if splashing is possible). | |
| High-Volume/High-Concentration Handling (e.g., weighing large amounts, preparing stock solutions) | Primary: Nitrile gloves (double-gloving recommended), Chemical splash goggles, Laboratory coat. |
| Secondary: Face shield, Local exhaust ventilation (e.g., fume hood). | |
| Potential for Aerosol Generation (e.g., vortexing, sonicating) | Primary: Nitrile gloves, Chemical splash goggles, Laboratory coat, Respiratory protection (e.g., N95 respirator or higher). |
| Secondary: Work within a certified chemical fume hood or biological safety cabinet. | |
| Accidental Spill Cleanup | Primary: Nitrile gloves, Chemical splash goggles, Laboratory coat, Respiratory protection (as appropriate for spill size). |
| Secondary: Absorbent material for containment, appropriate waste disposal bags. |
Experimental Protocol: Caspase-1 Activity Assay
A primary application of this compound is in the colorimetric assay of caspase-1 activity. The following is a detailed methodology for this key experiment.
Objective: To measure the activity of caspase-1 in cell lysates.
Materials:
-
Cell lysate containing caspase-1
-
This compound substrate
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare the Assay Buffer and keep it on ice.
-
Reconstitute the this compound in DMSO to create a stock solution (e.g., 10 mM). Store any unused stock solution at -20°C.
-
-
Assay Setup:
-
In a 96-well microplate, add 50 µL of cell lysate to each well.
-
Include a blank control well containing 50 µL of Assay Buffer without cell lysate.
-
Add 50 µL of 2X Assay Buffer to each well.
-
-
Initiation of Reaction:
-
Add 5 µL of the this compound stock solution to each well to initiate the reaction. The final concentration of this compound in the wells will be approximately 200 µM.
-
-
Incubation:
-
Incubate the plate at 37°C for 1-2 hours. Protect the plate from light.
-
-
Measurement:
-
Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroaniline released by the enzymatic activity of caspase-1.
-
-
Data Analysis:
-
Subtract the absorbance value of the blank from the absorbance values of the samples.
-
The caspase-1 activity can be expressed as the change in absorbance per unit of time or normalized to the protein concentration of the cell lysate.
-
Visualizing Safety and Workflow
To further clarify the necessary precautions and procedures, the following diagrams illustrate the logical relationships between hazards and protective measures, as well as the standard operational workflow for handling this compound.
Caption: Logical relationship between this compound hazards and the corresponding PPE.
Caption: Standard operational workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and associated materials is critical to prevent environmental contamination and ensure laboratory safety.
-
Unused this compound: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain.
-
Liquid Waste: Collect all solutions containing this compound in a designated, labeled hazardous waste container.
-
Solid Waste: All contaminated materials, including pipette tips, microplates, and gloves, should be placed in a designated hazardous waste bag for incineration.
-
Decontamination: All glassware and equipment that have come into contact with this compound should be decontaminated with an appropriate solvent (e.g., ethanol) before washing. The decontamination solvent should be collected as hazardous waste.
By adhering to these safety protocols and operational procedures, researchers can confidently and safely utilize this compound in their vital work, contributing to advancements in science while maintaining a secure and responsible laboratory environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
